Eupalinolide O
Description
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Properties
Molecular Formula |
C22H26O8 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3 |
InChI Key |
MAIWERGSXNNKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Eupalinolide O: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Eupalinolide O, a novel sesquiterpene lactone derived from the medicinal plant Eupatorium lindleyanum. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and elucidates its mechanism of action in cancer cells through signaling pathway diagrams.
Discovery of a Novel Sesquiterpene Lactone
This compound was first identified as a new natural product during a systematic investigation into the chemical constituents of Eupatorium lindleyanum. This discovery was part of a broader effort to identify bioactive compounds from this plant, which has a history of use in traditional medicine. The isolation of this compound was reported along with several other known eupalinolides, highlighting the rich and complex chemical profile of this plant species.
Experimental Protocols
The following protocols are based on established methodologies for the isolation of sesquiterpene lactones from Eupatorium lindleyanum and represent a comprehensive approach to obtaining pure this compound.
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Eupatorium lindleyanum are collected, air-dried, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is macerated with 95% ethanol (B145695) at a 1:10 (w/v) ratio at room temperature for 24 hours. This extraction process is repeated three times to ensure a comprehensive extraction of secondary metabolites.
-
Concentration: The combined ethanol extracts are then concentrated under reduced pressure at a temperature below 40°C to yield a crude ethanol extract.
Fractionation and Isolation
A multi-step fractionation and purification process is employed to isolate this compound from the crude extract.
-
Liquid-Liquid Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against petroleum ether to remove non-polar compounds, followed by ethyl acetate, and finally n-butanol. The sesquiterpene lactones, including this compound, are typically enriched in the n-butanol fraction.
-
High-Speed Counter-Current Chromatography (HSCCC): The dried n-butanol fraction is subjected to preparative HSCCC for the separation of individual compounds.[1]
-
Two-Phase Solvent System: A common solvent system for the separation of eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water, often in a 1:4:2:3 (v/v/v/v) ratio.[1]
-
HSCCC Operation: The HSCCC column is first filled with the upper phase as the stationary phase. The sample, dissolved in a mixture of the upper and lower phases, is then injected. The lower phase is used as the mobile phase at a defined flow rate (e.g., 2.0 mL/min). The apparatus is operated at a specific rotational speed (e.g., 900 rpm).
-
Fraction Collection: The effluent is monitored using a UV detector (typically at 210-254 nm), and fractions are collected based on the resulting chromatogram peaks.
-
-
Purity Analysis: The purity of the isolated fractions containing this compound is determined using High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, and 2D NMR (such as COSY, HMQC, and HMBC), are conducted to elucidate the complete chemical structure and stereochemistry of this compound.
Quantitative Data
The following table summarizes representative quantitative data for the isolation of eupalinolides from Eupatorium lindleyanum using HSCCC. While this specific data pertains to Eupalinolides A and B, it provides a benchmark for the expected yield and purity of this compound under similar experimental conditions.[1]
| Compound | Starting Material | Amount Purified | Purity (by HPLC) |
| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 mg | 97.9% |
| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 mg | 97.1% |
Biological Activity and Signaling Pathways
This compound has demonstrated significant anticancer activity, particularly against human triple-negative breast cancer (TNBC) cells.[2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through the modulation of reactive oxygen species (ROS) generation and the subsequent activation of key signaling pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in human breast cancer cells. This is accompanied by a significant decrease in the expression of key cell cycle-related proteins, such as cyclin B1 and cdc2.
Conclusion
This compound is a promising novel sesquiterpene lactone isolated from Eupatorium lindleyanum. The methodologies for its isolation are well-established, relying on a combination of solvent partitioning and chromatographic techniques. Its significant anticancer properties, mediated through the induction of apoptosis and cell cycle arrest, identify this compound as a valuable lead compound for further investigation in the development of new cancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of this potent natural product.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Potential Anti-Cancer Effect of Sesquiterpene Lactones in Breast Cancer - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 3. spandidos-publications.com [spandidos-publications.com]
Eupalinolide O: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from the plant Eupatorium lindleyanum DC., this compound has emerged as a compound of significant interest in oncological research.[1][2] Specifically, it has demonstrated potent anticancer properties, particularly against aggressive cancer subtypes such as triple-negative breast cancer (TNBC).[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is critical for its handling, formulation, and use in experimental settings.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₆O₈ | |
| Molecular Weight | 418.44 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage (Powder) | -20°C, protected from light | |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |
Spectroscopic and Structural Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. Mass Spectrometry (MS) is used to determine the mass of the molecule, confirming its molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.
Table 2: Spectroscopic Data for this compound (Note: NMR data is referenced from commercially available sources and may vary slightly based on solvent and instrumentation.)
| Technique | Data Summary | Reference |
| ¹H-NMR | Spectra available, confirms the arrangement of hydrogen atoms. | |
| ¹³C-NMR | Spectra available, confirms the carbon skeleton of the molecule. | |
| LC-MS | Confirms molecular weight and purity. |
Biological Activity and Mechanism of Action
This compound exhibits significant anticancer activity, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Anticancer Effects:
-
Triple-Negative Breast Cancer (TNBC): this compound has been shown to inhibit the viability and proliferation of human TNBC cell lines, including MDA-MB-468 and MDA-MB-231.
-
Apoptosis Induction: It triggers apoptosis by causing a loss of mitochondrial membrane potential and activating caspases, which are key enzymes in the apoptotic cascade.
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.
Signaling Pathways: The anticancer effects of this compound are mediated by its modulation of key cellular signaling pathways. A primary mechanism involves the generation of Reactive Oxygen Species (ROS) and subsequent regulation of the Akt/p38 MAPK pathway.
-
ROS Generation: this compound treatment significantly elevates the intracellular levels of ROS in TNBC cells. This increase in oxidative stress is a critical trigger for the apoptotic process.
-
Akt/p38 MAPK Pathway:
-
Akt Suppression: It markedly decreases the phosphorylation of Akt, a protein kinase that promotes cell survival. Inhibition of Akt signaling is a key step in allowing apoptosis to proceed.
-
p38 MAPK Activation: Concurrently, it increases the phosphorylation of p38 MAPK, a protein kinase involved in stress responses that can lead to apoptosis.
-
-
STAT3 Inhibition: this compound has also been identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor frequently overactivated in cancer, promoting proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for key experiments used to characterize its biological activity.
Isolation of this compound from Eupatorium lindleyanum DC.
This protocol is adapted from methods used for isolating sesquiterpenoid lactones from E. lindleyanum.
-
Extraction:
-
Air-dried and powdered aerial parts of E. lindleyanum are extracted with 95% ethanol (B145695) at room temperature.
-
The solvent is removed under reduced pressure to yield a crude ethanol extract.
-
-
Partitioning:
-
The ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is collected and concentrated.
-
-
Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v ratio) is prepared and equilibrated. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Operation: The coiled column of the HSCCC instrument is filled with the upper stationary phase. The apparatus is then rotated at a set speed (e.g., 900 rpm).
-
Sample Injection: The concentrated n-butanol fraction is dissolved in a mixture of the upper and lower phases and injected into the column.
-
Elution: The lower mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 mL/min).
-
Fraction Collection: The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.
-
-
Purity Analysis: The purity of the fractions containing this compound is confirmed by High-Performance Liquid Chromatography (HPLC).
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 2 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture cells (e.g., 1 × 10⁶ cells in a T25 flask) and treat with this compound for the desired time.
-
Cell Collection: Harvest both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions to the cells.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins like Akt and p38.
-
Protein Extraction: After treatment with this compound, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38).
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion
This compound is a promising natural product with well-defined anticancer properties. Its ability to induce apoptosis and cell cycle arrest through the modulation of ROS generation and the Akt/p38 MAPK and STAT3 signaling pathways makes it a valuable candidate for further investigation in drug development. The protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this potent sesquiterpene lactone.
References
- 1. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Eupalinolide O: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide O, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research. Its cytotoxic effects, particularly against triple-negative breast cancer cells, are attributed to its ability to induce apoptosis through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, supported by quantitative spectroscopic data and detailed experimental protocols.
Chemical Structure and Stereochemistry
This compound is a sesquiterpenoid with the molecular formula C₂₂H₂₆O₈.[1] The core of its structure is a germacrane-type sesquiterpene lactone. The precise stereochemistry is critical to its biological function. The structural elucidation of this compound and its congeners has been accomplished through extensive spectroscopic analysis, primarily using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]
Spectroscopic Data
The structural confirmation of this compound is based on the following spectroscopic data, obtained in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃[1]
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 130.2 | 5.25 (d, 10.0) |
| 2 | 135.8 | 5.01 (t, 10.0) |
| 3 | 43.1 | 2.45 (m) |
| 4 | 148.9 | - |
| 5 | 50.1 | 2.68 (m) |
| 6 | 78.2 | 4.85 (d, 9.5) |
| 7 | 52.3 | 2.95 (m) |
| 8 | 74.5 | 5.15 (dd, 9.5, 4.5) |
| 9 | 40.1 | 2.35 (m) |
| 10 | 142.1 | - |
| 11 | 138.9 | - |
| 12 | 170.1 | - |
| 13 | 124.9 | 6.25 (d, 3.0), 5.65 (d, 3.0) |
| 14 | 17.2 | 1.85 (s) |
| 15 | 25.8 | 1.95 (s) |
| 1' | 167.2 | - |
| 2' | 128.1 | - |
| 3' | 138.5 | 6.95 (q, 7.0) |
| 4' | 14.5 | 1.88 (d, 7.0) |
| 5' | 12.1 | 1.82 (s) |
| OAc | 170.5, 21.0 | - |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is adapted from established methods for the isolation of eupalinolides from Eupatorium lindleyanum DC.[2][3]
3.1.1. Preparation of Crude Extract
-
Maceration: The dried and powdered aerial parts of Eupatorium lindleyanum DC. are macerated with 95% ethanol (B145695) at room temperature.
-
Extraction: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Separation
A two-step chromatographic approach is employed for efficient purification.
-
Solvent System Selection: A suitable two-phase solvent system is selected. For related eupalinolides, a common system is n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v).
-
HSCCC Procedure:
-
Solvent Preparation: The selected two-phase solvent system is prepared by mixing the solvents in a separatory funnel and allowing the phases to equilibrate and separate.
-
Column Filling: The HSCCC column is filled with the upper phase (stationary phase).
-
Sample Injection: The crude fraction (e.g., the n-butanol fraction) is dissolved in a mixture of the upper and lower phases and injected into the column.
-
Elution and Fraction Collection: The lower phase (mobile phase) is pumped through the column at a constant flow rate. The effluent is monitored with a UV detector (at 254 nm), and fractions are collected at regular intervals.
-
-
Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
3.1.3. Final Purification by HPLC (Optional)
For obtaining highly pure this compound, fractions containing the compound can be pooled, concentrated, and further purified using a semi-preparative HPLC system with a C18 column and a suitable gradient elution.
Structural Elucidation
The structure of isolated this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (such as HR-ESI-MS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments is conducted to elucidate the complex structure. This includes ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.
Biological Activity and Signaling Pathway
This compound has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells. It induces apoptosis by modulating the generation of reactive oxygen species (ROS) and the Akt/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Mechanism of Action
This compound treatment leads to an increase in intracellular ROS levels. This oxidative stress is believed to be a key trigger for the subsequent activation of apoptotic pathways. The compound has been shown to decrease the phosphorylation of Akt, a protein kinase that promotes cell survival, and increase the phosphorylation of p38 MAPK, which is involved in stress responses that can lead to apoptosis. This modulation of the Akt/p38 MAPK pathway results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately leading to caspase activation and programmed cell death.
Experimental Workflow for Biological Activity Assessment
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide O, a sesquiterpene lactone of the germacranolide class, has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its pro-apoptotic effects on cancer cells. This technical guide provides a comprehensive overview of the natural sources, isolation procedures, and the biosynthetic pathway of this compound. Detailed experimental methodologies, quantitative data, and visualizations of the biosynthetic pathway are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a natural product isolated from the plant Eupatorium lindleyanum DC., a member of the Asteraceae family. This herbaceous perennial is widely distributed in East Asia and has been traditionally used in Chinese medicine. The primary source of this compound within the plant is the aerial parts, with studies indicating a significant presence in the flowers and leaves. A comprehensive analysis of different medicinal parts of Eupatorium lindleyanum has shown that the flowers contain particularly high levels of sesquiterpene lactones, including various eupalinolides.[1]
Isolation and Purification of this compound
The isolation of this compound from Eupatorium lindleyanum typically involves solvent extraction followed by chromatographic separation. While specific yield data for this compound is not extensively reported, the general procedure for isolating related eupalinolides provides a robust framework.
Extraction
A common method for extracting eupalinolides involves the maceration of the dried and powdered aerial parts of E. lindleyanum with a polar solvent such as 95% ethanol (B145695) at room temperature.[2] The resulting extract is then concentrated under reduced pressure to yield a crude extract.
Chromatographic Separation
High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for the preparative separation of sesquiterpenoid lactones from the crude extract of E. lindleyanum.[2] A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is employed to partition and separate the compounds.
Table 1: Quantitative Yield of Related Eupalinolides from Eupatorium lindleyanum
| Compound | Starting Material | Yield | Purity (by HPLC) | Reference |
| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 mg | 97.9% | [3] |
| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 mg | 97.1% | [3] |
Note: This table presents data for closely related eupalinolides to provide an estimate of expected yields.
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the carbon skeleton and the stereochemistry of this compound. Detailed analysis of chemical shifts, coupling constants, and correlations from 2D NMR experiments (COSY, HSQC, HMBC) allows for the unambiguous assignment of all proton and carbon signals.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for sesquiterpene lactones in the Asteraceae family, which originates from the isoprenoid pathway.
Precursor Synthesis
The biosynthesis begins with the synthesis of the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).
Formation of the Germacranolide Skeleton
FPP undergoes cyclization to form the germacrene A skeleton, a reaction catalyzed by germacrene A synthase (GAS). Subsequent enzymatic modifications, primarily by cytochrome P450 monooxygenases, lead to the formation of the germacranolide core structure. Key intermediates in this process include germacrene A acid and costunolide.
Proposed Biosynthetic Pathway of this compound
The specific biosynthetic steps leading to this compound are believed to involve a series of hydroxylation and acylation reactions on a germacranolide precursor. A plausible pathway involves the formation of an 8β-hydroxylated germacranolide intermediate, such as eupatolide (B211558) (8β-hydroxy-costunolide). The formation of eupatolide is catalyzed by a specific cytochrome P450 enzyme, CYP71DD6, which acts on 8β-hydroxy-germacrene A acid. Subsequent enzymatic reactions, likely involving specific hydroxylases and acyltransferases, would then lead to the final structure of this compound. The identification and characterization of these specific enzymes in Eupatorium lindleyanum remain an active area of research.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
General Extraction and Fractionation
-
Maceration: Air-dried and powdered aerial parts of Eupatorium lindleyanum are macerated with 95% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature. This process is repeated three times.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The n-butanol fraction is typically enriched with sesquiterpene lactones.
High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio) is prepared by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
HSCCC Operation:
-
The HSCCC column is filled with the upper phase (stationary phase).
-
The apparatus is rotated at a set speed (e.g., 900 rpm).
-
The lower phase (mobile phase) is pumped through the column at a constant flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is established, the n-butanol fraction, dissolved in a mixture of the upper and lower phases, is injected.
-
The effluent is monitored with a UV detector (e.g., at 210-220 nm), and fractions are collected based on the resulting chromatogram.
-
-
Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify and quantify the presence of this compound.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound represents a promising natural product with significant therapeutic potential. This guide has outlined its natural source, detailed a robust methodology for its isolation, and provided insights into its biosynthetic pathway. Further research is warranted to fully elucidate the specific enzymes involved in the final steps of its biosynthesis and to optimize extraction and purification protocols to obtain higher yields for preclinical and clinical investigations. The information presented herein serves as a foundational resource for scientists dedicated to advancing the research and development of this and other valuable sesquiterpene lactones.
References
- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Technical Guide: Preliminary Cytotoxicity Screening of Eupalinolide O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. The document synthesizes key findings on its anticancer activities, detailing experimental methodologies, summarizing cytotoxic efficacy, and illustrating the molecular pathways involved.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic effects against human triple-negative breast cancer (TNBC) cells, while showing markedly less impact on normal epithelial cells. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, have been determined using the MTT assay.
Table 1: IC50 Values of this compound on Triple-Negative Breast Cancer Cell Lines
| Cell Line | Time Point | IC50 (µM) |
| MDA-MB-231 | 24 h | 10.34[1] |
| 48 h | 5.85[1] | |
| 72 h | 3.57[1] | |
| MDA-MB-453 | 24 h | 11.47[1] |
| 48 h | 7.06[1] | |
| 72 h | 3.03 |
Data sourced from studies on TNBC cells, indicating a time and concentration-dependent reduction in cell viability.
Experimental Protocols
The following sections detail the methodologies employed in the preliminary cytotoxicity screening of this compound.
2.1. Cell Culture and Reagents
-
Cell Lines:
-
Human triple-negative breast cancer (TNBC) cell lines: MDA-MB-231 and MDA-MB-453.
-
Human breast cancer cell line: MDA-MB-468.
-
Human normal breast epithelial cell line: MCF 10A (used as a non-cancerous control).
-
-
Reagents:
-
This compound (EO) of a specified purity.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for cell viability assays.
-
Standard cell culture media, fetal bovine serum (FBS), and antibiotics.
-
2.2. MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, and 20 µM). A control group receives medium with the vehicle (e.g., DMSO) at a concentration corresponding to the highest concentration of the compound used.
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and IC50 values are determined from dose-response curves.
Visualized Experimental Workflow and Signaling Pathways
3.1. Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.
References
Eupalinolide O: A Technical Guide to Preliminary Mechanism of Action Studies in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2] Preliminary studies have begun to elucidate its mechanism of action, pointing towards the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. This technical guide provides an in-depth overview of the foundational research on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and drug development efforts.
Core Mechanism of Action: An Overview
Preliminary evidence suggests that this compound exerts its anticancer effects primarily through the induction of apoptosis in cancer cells.[1][3] This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of the Akt/p38 MAPK signaling pathway.[3] The compound has shown significant activity in triple-negative breast cancer (TNBC) cell lines, a subtype known for its limited treatment options.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Time Point | IC50 (µM) | Citation |
| MDA-MB-231 | 24 h | 10.34 | |
| 48 h | 5.85 | ||
| 72 h | 3.57 | ||
| MDA-MB-453 | 24 h | 11.47 | |
| 48 h | 7.06 | ||
| 72 h | 3.03 |
Table 2: Effect of this compound on Colony Formation in TNBC Cell Lines (48h treatment)
| Cell Line | This compound (µM) | Mean Colony Number ± SD | Citation |
| MDA-MB-231 | 0 (Control) | Not explicitly stated | |
| 1 | 76.00 ± 7.00 | ||
| 5 | 68.00 ± 6.08 | ||
| 10 | 59.67 ± 6.11 | ||
| 20 | 31.33 ± 3.21 | ||
| MDA-MB-453 | 0 (Control) | Not explicitly stated | |
| 1 | 78.33 ± 8.08 | ||
| 5 | 71.67 ± 6.66 | ||
| 10 | 61.67 ± 5.13 | ||
| 20 | 53.00 ± 4.36 |
Table 3: Qualitative Effects of this compound on Key Signaling Proteins in TNBC Cells
| Protein | Effect of this compound Treatment | Citation |
| p-Akt | Markedly decreased | |
| p-p38 | Obviously increased | |
| c-Myc | Markedly decreased | |
| p-ERK | Markedly decreased | |
| Bax (mRNA) | Remarkably increased | |
| Bcl-2 (mRNA) | Evidently decreased |
Signaling Pathways
The anticancer activity of this compound is linked to its ability to induce oxidative stress and modulate critical signaling cascades that govern cell survival and death.
This compound-Induced Apoptosis via ROS and Akt/p38 MAPK Pathway
This compound treatment leads to a significant elevation in intracellular Reactive Oxygen Species (ROS). This increase in ROS is believed to be a key upstream event that triggers the apoptotic cascade. Subsequently, this compound influences the phosphorylation status of key proteins in the Akt and p38 MAPK pathways. Specifically, it inhibits the phosphorylation of Akt, a protein kinase that promotes cell survival, and promotes the phosphorylation of p38 MAPK, a kinase involved in stress-induced apoptosis. This dual action shifts the cellular balance towards apoptosis.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Anticancer Activity of Eupalinolide O: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide O, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines in vitro. This technical guide synthesizes the available preclinical data on the in vitro activity of this compound, with a focus on its impact on triple-negative breast cancer (TNBC) cells. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug development.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been quantified against several human cancer cell lines, with a notable efficacy observed in TNBC models. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.
| Cancer Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 (TNBC) | MTT | 24 | 10.34 |
| 48 | 5.85 | ||
| 72 | 3.57 | ||
| MDA-MB-453 (TNBC) | MTT | 24 | 11.47 |
| 48 | 7.06 | ||
| 72 | 3.03 | ||
| MDA-MB-468 (Breast Cancer) | Not Specified | Not Specified | Data indicates significant activity |
Data compiled from a study by Zhao et al. (2022).[1]
Notably, this compound displayed a time- and concentration-dependent inhibitory effect on the viability of TNBC cells.[1] In contrast, the compound showed minimal to no cytotoxic effects on normal human epithelial cells (MCF 10A), suggesting a degree of selectivity for cancer cells.[1]
Experimental Protocols
The following section details the methodologies employed in the in vitro evaluation of this compound's anticancer activity.
Cell Culture and Treatment
Triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-453, and the human normal epithelial cell line, MCF 10A, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1] Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells were treated with varying concentrations of this compound (typically ranging from 0 to 20 µM) for specified durations (24, 48, and 72 hours).[1]
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. Following treatment with this compound, MTT solution was added to the cells and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product. The formazan crystals were then dissolved, and the absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
Clonogenic Assay (Colony Formation Assay)
To assess the long-term proliferative potential of cancer cells after treatment, a clonogenic assay was performed. Cells were seeded at a low density and treated with this compound. After a designated period, the medium was replaced with fresh, drug-free medium, and the cells were allowed to grow until visible colonies formed. The colonies were then fixed, stained, and counted to evaluate the effect of the compound on the cells' ability to form colonies.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry was utilized to quantify the extent of apoptosis (programmed cell death) induced by this compound. Treated cells were harvested, washed, and stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells. The stained cells were then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting was employed to investigate the molecular mechanisms underlying the effects of this compound, particularly its influence on key signaling pathways. After treatment, total protein was extracted from the cells, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p38, caspases) and subsequently with secondary antibodies. The protein bands were visualized using a chemiluminescence detection system.
Visualizing the Mechanisms of Action
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating the in vitro anticancer activity of this compound.
Workflow for in vitro evaluation of this compound.
Signaling Pathway
This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and subsequently affecting the Akt/p38 MAPK signaling pathway.
Signaling pathway of this compound in TNBC cells.
Conclusion
The available in vitro data strongly suggest that this compound is a potent inhibitor of triple-negative breast cancer cell growth. Its mechanism of action involves the induction of apoptosis through the modulation of ROS generation and the subsequent regulation of the Akt/p38 MAPK signaling cascade. Further research is warranted to fully elucidate the therapeutic potential of this compound, including its activity in other cancer types and its efficacy in in vivo models. The detailed protocols and summarized data provided in this guide offer a solid foundation for future investigations into this promising natural compound.
References
Eupalinolide O: A Technical Guide for Researchers
An In-depth Examination of the Sesquiterpene Lactone Eupalinolide O, Including its Physicochemical Properties, Anticancer Activity, and Mechanisms of Action.
This technical guide provides a comprehensive overview of this compound, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document summarizes its chemical properties, presents quantitative data on its cytotoxic effects, details relevant experimental protocols, and illustrates its known signaling pathways.
Physicochemical Properties of this compound
This compound is a natural compound that has garnered interest for its biological activities.[1][2][3][4]
| Property | Value |
| CAS Number | 2170228-67-6 |
| Molecular Formula | C₂₂H₂₆O₈ |
| Molecular Weight | 418.44 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Source | Eupatorium lindleyanum DC. |
| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Anticancer Activity of this compound
This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[2] It has been shown to induce cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) values of this compound against various TNBC cell lines are presented below. These values highlight the compound's potent cytotoxic effects.
| Cell Line | Time Point | IC₅₀ (µM) |
| MDA-MB-231 | 24 h | 10.34 |
| 48 h | 5.85 | |
| 72 h | 3.57 | |
| MDA-MB-453 | 24 h | 11.47 |
| 48 h | 7.06 | |
| 72 h | 3.03 | |
| Data sourced from a study by Zhao et al. (2022) |
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-MB-453) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT reagent (20 µL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, typically DMSO.
-
Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.
This compound-Induced Apoptosis via ROS and Akt/p38 MAPK Pathways
This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 MAPK signaling pathway.
Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK pathways.
Eupalinolide J and the STAT3 Signaling Pathway
A related compound, Eupalinolide J, has been identified as an inhibitor of the STAT3 signaling pathway, which is crucial for cancer cell proliferation and metastasis. Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes.
Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the anticancer properties of this compound.
Caption: Workflow for assessing this compound's anticancer effects.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide O: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant potential as an anti-cancer agent, notably in triple-negative breast cancer models. Its mechanism of action involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) and the Akt/p38 MAPK signaling pathway. Despite its promising therapeutic profile, the successful development of this compound as a pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for researchers to determine these parameters. Due to the limited availability of quantitative data in public literature, this guide also presents illustrative data from closely related sesquiterpene lactones to provide context and guidance for experimental design.
Introduction
This compound is a natural product that has garnered interest for its cytotoxic effects against cancer cells.[1] Its therapeutic potential is linked to its ability to induce cell cycle arrest and apoptosis.[1] A critical step in the preclinical and clinical development of any new chemical entity is the characterization of its solubility and stability. These parameters are fundamental to designing appropriate formulations for in vitro and in vivo studies, ensuring consistent dosing, and establishing a suitable shelf-life for the active pharmaceutical ingredient (API) and its formulated product.
This document serves as a technical resource for researchers, providing the available data on this compound's solubility and stability, detailed methodologies for its experimental determination, and a visualization of its known signaling pathway.
Solubility of this compound
The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Qualitative and Semi-Quantitative Solubility Data
This compound has been qualitatively described as soluble in a range of organic solvents. While precise quantitative values are scarce in the literature, the following solvents are known to dissolve this compound:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
One commercially available source of this compound provides semi-quantitative solubility data in a mixed solvent system, indicating a solubility of ≥ 2.5 mg/mL in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] The same source indicates the preparation of a 25.0 mg/mL stock solution in DMSO .[2]
Quantitative Solubility Data Summary
To date, comprehensive quantitative solubility data for this compound in a wide range of neat solvents has not been published. To provide a reference for researchers, the following table includes illustrative solubility data for other sesquiterpene lactones. It is important to note that these values are for structurally related compounds and should be used as a general guide for solvent selection in experimental work with this compound.
| Solvent | Illustrative Solubility of Other Sesquiterpene Lactones (Compound) | Reference |
| Water | 5.1 mg/L (Dehydrocostuslactone), 26.0 mg/L (Costunolide) | [3] |
| Ethanol | Soluble in 40 parts (Santonin) | |
| Chloroform | Soluble in 4 parts (Santonin) | |
| Diethyl Ether | Soluble in 140 parts (Santonin) |
Note: "Soluble in X parts" means 1 gram of solute dissolves in X mL of solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile (B52724), ethyl acetate)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration of the solute in the solution remains constant.
-
Sample Preparation for Analysis: After equilibration, allow the vials to stand to let the excess solid settle.
-
Separation of Saturated Solution: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.
-
Dilution: Immediately dilute the clear, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Stability of this compound
Understanding the chemical stability of this compound is crucial for its handling, storage, and the development of stable pharmaceutical formulations. Stability studies, including forced degradation, help to identify potential degradation products and establish the intrinsic stability of the molecule.
Known Stability Information
Sesquiterpene lactones, as a class of compounds, can be susceptible to degradation, particularly through hydrolysis of the lactone ring, especially under basic conditions.
Experimental Protocols for Stability and Forced Degradation Studies
The following protocols are based on established methods for assessing the stability of pharmaceutical compounds and are adapted for this compound.
A crucial prerequisite for stability studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from its degradation products.
Workflow for Method Development:
Objective: To identify the likely degradation products of this compound and to establish its degradation pathways under various stress conditions.
Materials:
-
This compound solution of known concentration (e.g., in acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Store at room temperature or elevated temperature (e.g., 60°C) for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, dilute with mobile phase, and analyze by HPLC.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Store at room temperature for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of HCl, dilute with mobile phase, and analyze by HPLC.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a specified period. At various time points, withdraw samples, dilute with mobile phase, and analyze by HPLC.
-
Thermal Degradation: Place a sample of the solid this compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 70°C). At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, dilute as necessary, and analyze by HPLC.
-
Photostability: Expose a sample of the solid this compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. After the exposure period, prepare and analyze the samples by HPLC.
Data Analysis:
For each condition, monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products). The degradation kinetics (e.g., first-order or second-order) can be determined by plotting the concentration of this compound versus time.
Signaling Pathway of this compound
This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Conclusion
This compound presents a promising avenue for the development of new anti-cancer therapies. However, a significant gap exists in the publicly available data regarding its quantitative solubility and stability. This technical guide has summarized the current knowledge and provided detailed, actionable experimental protocols for researchers to systematically characterize these critical physicochemical properties. The successful application of these methodologies will be instrumental in advancing the development of this compound from a promising natural product to a potential clinical candidate. The elucidation of its signaling pathway further underscores the importance of continued research into its therapeutic applications. Future work should focus on generating robust quantitative data for the solubility and stability of this compound in a variety of pharmaceutically relevant solvents and conditions.
References
Spectroscopic Data and Structural Elucidation of Eupalinolide O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Found in plants of the Eupatorium genus, these compounds are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in the identification and characterization of this and similar natural products.
Chemical Structure
Molecular Formula: C₂₂H₂₆O₈ Molecular Weight: 418.44 g/mol Class: Sesquiterpenoid
Spectroscopic Data
The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Note: Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available through further research.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is crucial for determining the elemental composition of a molecule.
Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| Data not available in search results |
Note: Specific HRESIMS data and fragmentation patterns for this compound were not available in the provided search results. This table is intended to be populated with such data for a complete analysis.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are generalized experimental protocols for NMR and MS analysis of sesquiterpenoids like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A pure sample of the isolated compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Data Acquisition:
-
¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
For ¹H NMR, standard parameters include a 30° pulse width, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer acquisition time.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) - TMS).
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) is a common soft ionization technique used for sesquiterpenoids.
-
High-resolution mass spectra are acquired using an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain accurate mass measurements.
-
Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight and elemental composition. The fragmentation pattern in the MS/MS spectra provides valuable clues about the different structural motifs within the molecule.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Methodological & Application
Eupalinolide O: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide O, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties in preclinical studies.[1][2] It has been shown to inhibit the growth of cancer cells, particularly triple-negative breast cancer (TNBC), by inducing apoptosis and causing cell cycle arrest.[1][2] The mechanism of action involves the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[1] This document provides detailed protocols for in vitro experiments to evaluate the efficacy of this compound, along with data presentation guidelines and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a multi-faceted approach. The primary mechanism involves the induction of apoptosis, or programmed cell death. This is initiated by an increase in intracellular reactive oxygen species (ROS), which in turn modulates the Akt/p38 MAPK signaling pathway. This modulation leads to a cascade of events including the loss of mitochondrial membrane potential and the activation of caspases, ultimately resulting in apoptotic cell death. Furthermore, this compound has been observed to cause cell cycle arrest in the G2/M phase, further contributing to its anti-proliferative effects. While this compound's primary target appears to be the Akt/p38 MAPK pathway, other related compounds from the same plant, like Eupalinolide J, have been shown to target the STAT3 signaling pathway.
Quantitative Data
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
| MCF 10A (Normal Breast Epithelial) | Insensitive | Insensitive | Insensitive |
Data sourced from a study by Zhao et al. (2022).
Table 2: Effect of this compound on Colony Formation of TNBC Cells
| Cell Line | Concentration (µM) | Reduction in Colony Number |
| MDA-MB-231 | 5 | Significant |
| 10 | Significant | |
| MDA-MB-453 | 5 | Significant |
| 10 | Significant |
Qualitative summary based on data from Zhao et al. (2022).
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) and a normal human breast epithelial cell line (e.g., MCF 10A) for control.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Dissolve in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and dilute with culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-p38, p38, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its in vitro evaluation.
Caption: this compound induces apoptosis via ROS-mediated Akt/p38 MAPK signaling.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Eupalinolide O Stock Solutions for Cellular Assays
Audience: This document is intended for researchers, scientists, and drug development professionals working with Eupalinolide O in various biological assays.
Introduction
This compound is a sesquiterpene lactone with demonstrated anticancer properties, including the induction of apoptosis and cell cycle arrest in cancer cells[1][2]. To ensure accurate and reproducible results in in vitro and in vivo studies, the correct preparation and storage of this compound stock solutions are critical. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₆O₈ | [3][4] |
| Molecular Weight | 418.44 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (Varies by supplier) | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Recommended Solvents and Storage
3.1. Solvent Selection
Based on its physicochemical properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for use in biological assays. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound. For some related compounds, it has been noted that hygroscopic DMSO can negatively impact solubility, so using a newly opened bottle of DMSO is recommended.
3.2. Storage and Stability
Proper storage is vital to maintain the integrity of this compound.
-
Solid Compound: The powdered form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to two years.
-
Stock Solutions: Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. The recommended storage conditions for stock solutions are:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
-
It is also recommended to protect the stock solution from light. Whenever feasible, solutions should be prepared fresh on the day of use.
-
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
4.1. Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
4.2. Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.
-
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × (418.44 g/mol / 1000 mg/g) = 4.1844 mg
-
-
-
Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance in a fume hood or on a contained weighing station.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary, similar to protocols for related compounds.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryogenic vials.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
4.3. Preparation of Working Solutions
To prepare working solutions for assays, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or assay buffer. It is important to mix the working solution thoroughly immediately after adding the DMSO stock to the aqueous buffer to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound stock and working solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 2170228-67-6 | this compound [phytopurify.com]
- 4. This compound | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for Eupalinolide O in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties in preclinical studies.[1] It has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells, particularly in triple-negative breast cancer (TNBC), a subtype known for its limited treatment options.[2][3] These application notes provide a summary of the in vivo administration of this compound in animal models of cancer, detailed experimental protocols, and an overview of its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on the efficacy of this compound in inhibiting tumor growth in animal models.
Table 1: Effect of this compound on Tumor Growth in MDA-MB-231 Xenograft Model [2]
| Treatment Group | Dosage | Administration Route | Mean Tumor Weight (g) | P-value vs. Control |
| Blank Control | Saline | Intraperitoneal | ~1.2 | - |
| Adriamycin | 250 nM | Intraperitoneal | ~0.4 | < 0.01 |
| This compound (Low Dose) | 15 mg/kg/day | Intraperitoneal | ~1.0 | > 0.05 |
| This compound (High Dose) | 30 mg/kg/day | Intraperitoneal | ~0.5 | < 0.01 |
Table 2: Effect of this compound on Tumor Growth in MDA-MB-453 Xenograft Model [2]
| Treatment Group | Dosage | Administration Route | Mean Tumor Weight (g) | P-value vs. Control |
| Blank Control | Saline | Intraperitoneal | ~1.0 | - |
| Adriamycin | 250 nM | Intraperitoneal | ~0.3 | < 0.01 |
| This compound (Low Dose) | 15 mg/kg/day | Intraperitoneal | ~0.5 | < 0.05 |
| This compound (High Dose) | 30 mg/kg/day | Intraperitoneal | ~0.3 | < 0.01 |
Experimental Protocols
Animal Model and Xenograft Tumor Induction
This protocol describes the establishment of a tumor xenograft model in nude mice to evaluate the in vivo anticancer effects of this compound.
-
Animal Strain: Female BALB/c nude mice, 4 weeks old.
-
Cell Lines: Luciferase-labeled MDA-MB-231 and MDA-MB-453 human triple-negative breast cancer cells.
-
Cell Preparation: Cells are cultured in appropriate media, harvested, and resuspended in a serum-free medium.
-
Injection: 2.5 x 10^6 cells in a volume of 0.1 mL are injected into the mammary fat pads of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored until the tumor volume reaches approximately 100 mm³.
This compound Administration
This protocol outlines the preparation and administration of this compound to the tumor-bearing mice.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline).
-
Animal Grouping: Mice are randomly assigned to different treatment groups (n=6 per group):
-
Blank Control (vehicle only)
-
Positive Control (e.g., Adriamycin at 250 nM)
-
This compound Low Dose (15 mg/kg/day)
-
This compound High Dose (30 mg/kg/day)
-
-
Administration: The assigned treatment is administered via intraperitoneal injection daily for 20 consecutive days.
In Vivo Tumor Growth Assessment
This protocol details the methods for monitoring and quantifying tumor growth during and after treatment.
-
Bioluminescence Imaging: The growth and distribution of the luciferase-labeled cancer cells are monitored using an in vivo bioluminescence imaging system. This provides a non-invasive way to track tumor progression.
-
Tumor Volume Measurement: Tumor volume is measured every 3 days using calipers and calculated with the formula: Volume = 0.5 × (length × width²).
-
Tumor Weight Measurement: At the end of the 20-day treatment period, mice are euthanized, and the tumors are excised and weighed.
Immunohistochemistry and Western Blotting
This protocol is for the analysis of protein expression in tumor tissues to elucidate the mechanism of action of this compound.
-
Tissue Processing: Excised tumor tissues are fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry or snap-frozen for protein extraction for western blotting.
-
Immunohistochemistry: Tissue sections are stained with antibodies against proteins of interest (e.g., Ki67 for proliferation, Caspase-3 for apoptosis).
-
Western Blotting: Protein lysates from tumor tissues are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key signaling proteins (e.g., Akt, p-Akt, p38, p-p38).
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through the modulation of specific signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK.
The proposed mechanism involves the generation of reactive oxygen species (ROS). This increase in ROS leads to the inhibition of the pro-survival Akt signaling pathway and the activation of the p38 MAPK pathway, which in turn activates caspase-3, a key executioner of apoptosis. In vivo studies have confirmed that this compound treatment suppresses Akt phosphorylation and upregulates p38 phosphorylation in tumor tissues.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS/MS Method for the Sensitive Detection and Quantification of Eupalinolide O
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the detection and quantification of Eupalinolide O, a sesquiterpene lactone with demonstrated anti-cancer properties. The described protocol is essential for researchers in pharmacology, natural product chemistry, and drug development who require accurate measurement of this compound in various matrices. The method utilizes a reversed-phase C18 column for chromatographic separation, followed by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. This document provides a comprehensive experimental protocol, including sample preparation, instrument parameters, and expected quantitative performance, to facilitate the implementation of this method in a laboratory setting.
Introduction
This compound is a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC.. Like other members of the eupalinolide family, it has garnered significant interest for its potent biological activities. Notably, this compound has been shown to induce apoptosis and cell cycle arrest in human breast cancer cells. Its mechanism of action involves the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway. Given its therapeutic potential, a reliable and sensitive analytical method is crucial for pharmacokinetic studies, quality control of herbal extracts, and further pharmacological research.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the technology of choice for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and speed. This application note presents a detailed protocol for an HPLC-MS/MS method optimized for the analysis of this compound.
Experimental Protocol
Sample Preparation
A protein precipitation method is recommended for the extraction of this compound from biological matrices such as plasma.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The following parameters are recommended and can be adapted from methods used for similar sesquiterpene lactones.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound
The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. The product ions are selected from the most abundant fragments observed in the MS/MS spectrum.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 463.19 | 227.11 | 209.10 |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-MS/MS method for this compound, based on typical validation data for the quantification of other sesquiterpene lactones.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for this compound Analysis.
Signaling Pathway of this compound
Eupalinolide O: A Promising Agent for Inducing Apoptosis in Triple-Negative Breast Cancer Cells
Application Notes and Protocols for Researchers
Introduction
Triple-negative breast cancer (TNBC) represents a particularly aggressive subtype of breast cancer with limited therapeutic options due to the absence of estrogen, progesterone, and human epidermal growth factor receptor 2 (HER2) receptors.[1][2] This necessitates the exploration of novel therapeutic agents that can effectively target TNBC cells. Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anticancer activities.[1][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the use of this compound to induce apoptosis in TNBC cells.
Recent studies have demonstrated that this compound inhibits the viability and proliferation of human TNBC cell lines, including MDA-MB-231, MDA-MB-453, and MDA-MB-468. The primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This is characterized by a loss of mitochondrial membrane potential, the activation of caspase-3 and caspase-9, and the regulation of key apoptosis-related proteins. Furthermore, the anticancer effects of this compound are linked to the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway. This compound has also been shown to induce cell cycle arrest at the G2/M phase.
These findings highlight this compound as a potential candidate for TNBC therapy. The following sections provide quantitative data on its efficacy and detailed protocols for key experiments to facilitate further research and development.
Data Presentation
The following tables summarize the quantitative effects of this compound on TNBC cells as reported in the literature.
Table 1: Effect of this compound on TNBC Cell Viability and Colony Formation
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Inhibition of Viability (%) | Reference |
| MDA-MB-231 | This compound | 1 | 48 | ~20 | |
| MDA-MB-231 | This compound | 5 | 48 | ~45 | |
| MDA-MB-231 | This compound | 10 | 48 | ~60 | |
| MDA-MB-231 | This compound | 20 | 48 | ~75 | |
| MDA-MB-453 | This compound | 1 | 48 | ~15 | |
| MDA-MB-453 | This compound | 5 | 48 | ~35 | |
| MDA-MB-453 | This compound | 10 | 48 | ~55 | |
| MDA-MB-453 | This compound | 20 | 48 | ~70 |
| Cell Line | Treatment | Concentration (µM) | Colony Number (Relative to Control) | Reference |
| MDA-MB-231 | This compound | 1 | 76.00 ± 7.00 | |
| MDA-MB-231 | This compound | 5 | 68.00 ± 6.08 | |
| MDA-MB-231 | This compound | 10 | 59.67 ± 6.11 | |
| MDA-MB-231 | This compound | 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | This compound | 1 | 78.33 ± 8.08 | |
| MDA-MB-453 | This compound | 5 | 71.67 ± 6.66 | |
| MDA-MB-453 | This compound | 10 | 61.67 ± 5.13 | |
| MDA-MB-453 | This compound | 20 | 53.00 ± 4.36 |
Table 2: Effect of this compound on Apoptosis and Related Protein Expression
| Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| MDA-MB-231 | This compound | 5 | Increased apoptosis rate | |
| MDA-MB-231 | This compound | 10 | Increased apoptosis rate | |
| MDA-MB-453 | This compound | 5 | Increased apoptosis rate | |
| MDA-MB-453 | This compound | 10 | Increased apoptosis rate | |
| MDA-MB-468 | This compound | Not specified | Loss of mitochondrial membrane potential | |
| MDA-MB-468 | This compound | Not specified | Upregulation of Bax and Bad | |
| MDA-MB-468 | This compound | Not specified | Downregulation of Bcl-2 and Bcl-xl | |
| TNBC Cells | This compound | 10 | Upregulation of PARP, caspase-3, and caspase-9 mRNA |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-453)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with DMSO).
-
Replace the medium in each well with 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in TNBC cells treated with this compound using flow cytometry.
Materials:
-
TNBC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed TNBC cells and treat with desired concentrations of this compound for the specified time. Include a vehicle-treated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of apoptosis-related proteins in TNBC cells following this compound treatment.
Materials:
-
TNBC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bcl-2, anti-Bax, anti-PARP, anti-Akt, anti-p-Akt, anti-p38, anti-p-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Treat TNBC cells with this compound, then lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of TNBC cells.
Materials:
-
TNBC cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Harvest treated and control TNBC cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in TNBC Cells
Caption: Proposed signaling pathway of this compound-induced apoptosis in TNBC cells.
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for studying the effects of this compound.
Logical Relationship of Apoptosis Detection Methods
Caption: Relationship between apoptotic stages and common detection methods.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Eupalinolide O for Studying ROS-Mediated Signaling
Introduction
Eupalinolide O is a novel sesquiterpene lactone extracted from the traditional Chinese herb Eupatorium lindleyanum DC.[1][2][3]. This class of compounds has garnered significant attention for its potential antitumor activities[2][3]. This compound, in particular, has emerged as a valuable chemical tool for investigating cellular processes, specifically those involving reactive oxygen species (ROS). It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, with its mechanism of action intrinsically linked to the generation of intracellular ROS and the subsequent modulation of key signaling pathways. These properties make this compound an excellent agent for researchers studying oxidative stress, cell death mechanisms, and the development of novel cancer therapeutics.
These application notes provide a comprehensive overview of this compound's mechanism, quantitative effects on cancer cells, and detailed protocols for its use in laboratory settings.
Mechanism of Action
This compound exerts its anticancer effects primarily by elevating intracellular ROS levels. This increase in ROS acts as a critical upstream event that triggers downstream signaling cascades, leading to programmed cell death (apoptosis). The primary pathway affected is the Akt/p38 MAPK signaling axis. Elevated ROS inhibits the pro-survival Akt pathway while activating the stress-related p38 MAPK pathway. This dual action disrupts the balance of pro- and anti-apoptotic proteins, such as Bcl-2 and Bax, leading to a loss of mitochondrial membrane potential (MMP), activation of caspases, and ultimately, apoptotic cell death.
Caption: this compound signaling pathway in cancer cells.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies on this compound's effects on triple-negative breast cancer (TNBC) cells.
Table 1: Inhibition of TNBC Cell Viability (IC₅₀ Values)
| Cell Line | Treatment Time | IC₅₀ (µM) |
|---|---|---|
| MDA-MB-468 | 72 h | 1.04 |
| MDA-MB-231 | 48 h | ~5.0 |
| MDA-MB-453 | 48 h | ~7.5 |
Data derived from graphical representations in cited literature.
Table 2: Induction of Apoptosis and Mitochondrial Dysfunction
| Cell Line | EO Conc. (µM) | Apoptotic Cells (%) | Mitochondrial Membrane Potential |
|---|---|---|---|
| MDA-MB-231 | 5 | 25.1% | Significantly Decreased |
| MDA-MB-231 | 10 | 45.3% | Significantly Decreased |
| MDA-MB-453 | 5 | 21.7% | Significantly Decreased |
| MDA-MB-453 | 10 | 41.2% | Significantly Decreased |
Table 3: Regulation of Apoptosis-Related Gene Expression
| Cell Line | EO Conc. (µM) | Relative mRNA Expression (Fold Change vs. Control) | |||
|---|---|---|---|---|---|
| Bax | Bcl-2 | Caspase-3 | Caspase-9 | ||
| MDA-MB-231 | 10 | ↑ ~2.5 | ↓ ~0.4 | ↑ ~3.0 | ↑ ~2.8 |
| MDA-MB-453 | 10 | ↑ ~2.8 | ↓ ~0.3 | ↑ ~3.5 | ↑ ~3.2 |
Data estimated from graphical representations in Zhao et al., 2022.
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
This compound (EO) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, MDA-MB-468) into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing various concentrations of EO (e.g., 1-20 µM). Include a vehicle control group treated with DMSO at the same final concentration as the highest EO dose.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 3 x 10⁵ cells/well) and allow them to adhere overnight. Treat with desired concentrations of this compound (e.g., 5 µM, 10 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension and wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Intracellular ROS Measurement (DCFH-DA Assay)
This protocol measures the generation of intracellular ROS following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Probe Loading: After treatment, harvest the cells and wash them with serum-free medium. Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.
-
Incubation: Incubate the cells at 37°C for 20-30 minutes in the dark.
-
Washing: Wash the cells three times with serum-free medium to remove excess probe.
-
Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity immediately using a flow cytometer (typically in the FITC channel) or visualize under a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.
Protocol 4: Western Blotting for Signaling Proteins
This protocol assesses changes in the expression and phosphorylation status of proteins in ROS-mediated signaling pathways.
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Incubation: Block the membrane with blocking buffer for 1-2 hours at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols for Eupalinolide O Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties, particularly against breast cancer cell lines.[1][2] These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies in mice to evaluate the in vivo efficacy of this compound. The protocols outlined below are based on established methodologies and findings from published research.[3][4]
Mechanism of Action & Signaling Pathways
This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily involving the induction of apoptosis and cell cycle arrest.[1] The key signaling pathways implicated in its activity include the modulation of ROS generation and the Akt/p38 MAPK pathway.
Key Molecular Mechanisms:
-
Induction of Apoptosis: this compound triggers caspase-dependent apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells. This is characterized by the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating. This is associated with a decrease in the expression of key cell cycle regulatory proteins such as cyclin B1 and cdc2.
-
Modulation of Signaling Pathways: this compound has been shown to suppress the Akt signaling pathway, which is a critical regulator of cell survival and proliferation. Furthermore, it influences the Akt/p38 MAPK pathway and modulates the generation of reactive oxygen species (ROS) in triple-negative breast cancer (TNBC) cells. While direct inhibition of STAT3 and NF-κB by this compound is not explicitly detailed, related eupalinolides have been shown to target these pro-survival signaling pathways.
Signaling Pathway Diagrams:
Caption: this compound induced apoptosis pathway.
Caption: this compound modulates Akt and p38 signaling pathways.
Experimental Design for Xenograft Studies
This section provides a detailed protocol for a xenograft study to evaluate the anti-tumor efficacy of this compound in a triple-negative breast cancer model.
1. Materials and Reagents:
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-453. These cell lines are well-established and have been shown to be sensitive to this compound. For in vivo imaging, luciferase-labeled cells are recommended.
-
Animals: Female BALB/c nude mice, 6 weeks old, weighing 18-22 g. These mice are immunodeficient and will not reject human tumor xenografts.
-
This compound: Purity should be assessed by high-performance liquid chromatography (HPLC).
-
Vehicle Control: A suitable vehicle for dissolving this compound for in vivo administration (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline).
-
Positive Control: A standard-of-care chemotherapeutic agent for TNBC, such as Adriamycin (doxorubicin).
-
Cell Culture Media and Reagents: As required for maintaining the specific cell lines.
-
Matrigel: For subcutaneous cell injection.
-
Anesthetics: For animal procedures.
-
Calipers: For tumor volume measurements.
2. Experimental Workflow:
Caption: Experimental workflow for this compound xenograft study.
3. Detailed Experimental Protocols:
a. Cell Culture and Preparation:
-
Culture MDA-MB-231 or MDA-MB-453 cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10^7 cells/mL.
b. Animal Handling and Tumor Implantation:
-
Acclimatize female BALB/c nude mice for at least one week under specific pathogen-free conditions.
-
Anesthetize the mice prior to injection.
-
Inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.
-
Monitor the mice for tumor development.
c. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to different treatment groups (n=6-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive Control (e.g., Adriamycin)
-
-
The in vivo study on triple-negative breast cancer cells involved treating mice for 20 days. Based on studies with related compounds, a starting dose for this compound could be in the range of 20-50 mg/kg, administered intraperitoneally or orally, once daily or every other day. Dose optimization studies are recommended.
-
Administer the treatments for the specified duration (e.g., 20 days).
d. Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Perform in vivo bioluminescence imaging weekly to monitor tumor growth and metastasis if using luciferase-labeled cells.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
e. Endpoint Analysis:
-
Histopathology: Fix a portion of the tumor tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.
-
Immunohistochemistry (IHC): Stain tumor sections for Ki-67 to assess cell proliferation and for cleaved caspase-3 to confirm apoptosis.
-
Western Blotting: Homogenize a portion of the tumor tissue to extract proteins. Perform western blotting to analyze the expression levels of key proteins in the Akt/p38 MAPK and apoptosis pathways.
-
ELISA: Use tumor lysates to quantify the levels of specific markers, such as ROS.
4. Data Presentation:
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |
| MDA-MB-231 | 1 | Data | \multirow{4}{}{~3.74 ± 0.58 (for Eupalinolide J)} |
| 5 | Data | ||
| 10 | Data | ||
| 20 | Data | ||
| MDA-MB-468 | 1 | Data | \multirow{4}{}{~4.30 ± 0.39 (for Eupalinolide J)} |
| 5 | Data | ||
| 10 | Data | ||
| 20 | Data |
Note: IC50 values for Eupalinolide J are provided as a reference. Specific IC50 values for this compound should be determined experimentally.
Table 2: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint | % Tumor Growth Inhibition |
| Vehicle Control | Data | Data | - |
| This compound (Low Dose) | Data | Data | Data |
| This compound (High Dose) | Data | Data | Data |
| Positive Control | Data | Data | Data |
Table 3: Biomarker Analysis from Tumor Tissues
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Expression (Fold Change) | p-Akt/Akt Ratio | p-p38/p38 Ratio |
| Vehicle Control | Data | 1.0 | 1.0 | 1.0 |
| This compound (Low Dose) | Data | Data | Data | Data |
| This compound (High Dose) | Data | Data | Data | Data |
| Positive Control | Data | Data | Data | Data |
Conclusion
These application notes provide a robust framework for the preclinical evaluation of this compound in mouse xenograft models. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data on the in vivo anti-tumor efficacy and mechanism of action of this promising natural compound. Careful experimental design and comprehensive endpoint analysis are critical for advancing our understanding of this compound and its potential as a novel cancer therapeutic.
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Membrane Potential Following Eupalinolide O Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing changes in mitochondrial membrane potential (ΔΨm) in cells treated with Eupalinolide O, a sesquiterpene lactone with demonstrated anti-cancer properties. This compound has been shown to induce apoptosis through a mitochondrial-mediated pathway, making the evaluation of ΔΨm a critical step in understanding its mechanism of action.
The following sections detail the underlying signaling pathway, experimental workflows, and specific protocols for three common fluorescent probes used to measure ΔΨm: JC-1, TMRM, and TMRE.
This compound-Induced Apoptosis Signaling Pathway
This compound triggers the intrinsic pathway of apoptosis, which is centered on the mitochondria. The process is initiated by an increase in reactive oxygen species (ROS), which in turn modulates the Akt/p38 MAPK signaling pathway. This leads to a disruption in the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) proteins of the Bcl-2 family. An increased Bax/Bcl-2 ratio promotes the loss of mitochondrial membrane potential (ΔΨm), a key event in the apoptotic cascade. This depolarization of the mitochondrial membrane is followed by the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3, ultimately leading to apoptotic cell death.
Experimental Workflow
A general workflow for assessing the impact of this compound on mitochondrial membrane potential is outlined below. This can be adapted for specific cell lines and experimental setups.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of this compound on triple-negative breast cancer (TNBC) cells.
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Apoptosis | MDA-MB-231 | 5 µM EO (48h) | Apoptosis rate: ~25% | |
| 10 µM EO (48h) | Apoptosis rate: ~45% | |||
| MMP Loss (JC-1 Assay) | MDA-MB-231 | 5 µM EO (48h) | Significant increase in green fluorescence | |
| 10 µM EO (48h) | Further increase in green fluorescence | |||
| Caspase-3 Activity | MDA-MB-231 | 5 µM EO (48h) | ~2.5-fold increase | |
| 10 µM EO (48h) | ~4-fold increase | |||
| ROS Generation | MDA-MB-231 | 5 µM EO (48h) | ~1.8-fold increase | |
| 10 µM EO (48h) | ~2.5-fold increase | |||
| Bax mRNA Expression | MDA-MB-231 | 10 µM EO (48h) | ~2-fold increase | |
| Bcl-2 mRNA Expression | MDA-MB-231 | 10 µM EO (48h) | ~50% decrease |
Experimental Protocols
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a ratiometric method that utilizes a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
Assay Buffer (e.g., PBS)
-
FCCP or CCCP (positive control for depolarization)
-
Black, clear-bottom 96-well plates (for microplate reader) or appropriate plates/slides for microscopy/flow cytometry
Protocol for Microplate Reader:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 5 µM, 10 µM) for the specified time (e.g., 48 hours). Include vehicle-treated (e.g., DMSO) and positive control (e.g., 50 µM CCCP for 15-30 minutes) wells.
-
JC-1 Staining Solution Preparation: Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium. The optimal concentration should be determined for each cell type.
-
Staining: Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing: Gently aspirate the staining solution and wash the cells with 100 µL of pre-warmed Assay Buffer.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity.
-
J-aggregates (Red): Excitation ~535-540 nm, Emission ~590 nm.
-
J-monomers (Green): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Protocol for Flow Cytometry:
-
Follow steps 1 and 2 as above, using appropriate culture plates (e.g., 6-well plates).
-
Cell Harvesting: After treatment, harvest the cells (e.g., by trypsinization)
Eupalinolide O: A Potent Inducer of Apoptosis for Cancer Research and Drug Development
Application Note
Introduction
Eupalinolide O, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a promising natural compound with significant anti-cancer properties.[1] Extensive research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, primarily by inducing programmed cell death, or apoptosis. This document provides a comprehensive overview of the analysis of this compound-induced apoptosis using flow cytometry, targeted at researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism that involves the generation of intracellular Reactive Oxygen Species (ROS) and the subsequent modulation of key signaling pathways.[2][3] An increase in ROS levels triggers cellular stress and activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway while simultaneously inhibiting the pro-survival Akt signaling pathway.[2][3] This signaling cascade leads to the disruption of the mitochondrial membrane potential, the activation of caspases, and ultimately, the execution of the apoptotic program. Studies have shown that this compound-induced apoptosis is caspase-dependent.
Data Presentation
The pro-apoptotic activity of this compound has been quantified in various breast cancer cell lines using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. The following tables summarize the dose-dependent effects of this compound on apoptosis induction.
Table 1: Effect of this compound on Apoptosis in Triple-Negative Breast Cancer Cells
| Cell Line | Concentration of this compound (µM) | Duration (hours) | Apoptotic Cells (%) |
| MDA-MB-231 | 0 (Control) | 48 | Not specified |
| 5 | 48 | Significantly increased vs. Control | |
| 10 | 48 | Significantly increased vs. Control | |
| MDA-MB-453 | 0 (Control) | 48 | Not specified |
| 5 | 48 | Significantly increased vs. Control | |
| 10 | 48 | Significantly increased vs. Control | |
| Data sourced from a study by Zhao et al. (2022). The study reported a significant, concentration-dependent increase in apoptosis but did not provide specific percentage values in the abstract. |
Table 2: Quantitative Analysis of this compound-Induced Apoptosis in MDA-MB-468 Breast Cancer Cells
| Treatment | Concentration (µM) | Duration (hours) | Apoptotic Cells (%) |
| Control | 0 | 24 | Not specified |
| This compound | 8 | 24 | 65.01 |
| This compound + Z-VAD-FMK | 8 + pan-caspase inhibitor | 24 | 22.44 |
| Data sourced from a study by Ren et al. (2016). |
Signaling Pathway
The signaling cascade initiated by this compound leading to apoptosis is a valuable target for therapeutic intervention. The following diagram illustrates the key molecular events.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol provides a standardized method for quantifying apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MDA-MB-468)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
References
Troubleshooting & Optimization
troubleshooting Eupalinolide O insolubility in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of Eupalinolide O in aqueous media during their experiments.
Troubleshooting Guide: this compound Insolubility
Issue: Precipitation or cloudiness observed when preparing aqueous solutions of this compound.
This is a common issue due to the lipophilic nature of sesquiterpene lactones. The following steps provide a systematic approach to troubleshooting and resolving solubility challenges.
Step 1: Initial Solvent and Stock Solution Preparation
This compound is practically insoluble in water. Therefore, a concentrated stock solution in an appropriate organic solvent is necessary.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for initial solubilization.[1][2]
-
Protocol:
-
Use newly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]
-
Prepare a high-concentration stock solution (e.g., 100 mg/mL or 50 mg/mL).[1][3]
-
If dissolution is slow, gentle warming and/or sonication can be applied to aid the process.
-
Store stock solutions at -20°C or -80°C to maintain stability. For short-term storage (1 month), -20°C is suitable, while -80°C is recommended for long-term storage (6 months). Protect from light.
-
Step 2: Dilution into Aqueous Media
Direct dilution of a concentrated DMSO stock into aqueous buffer can cause the compound to precipitate. The following co-solvent and formulation strategies can be employed to maintain solubility.
-
Co-solvent Systems: The use of co-solvents is a standard method to improve the solubility of hydrophobic compounds in aqueous solutions for in vitro and in vivo experiments.
Caption: Troubleshooting workflow for this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it poorly soluble in water?
A1: this compound is a sesquiterpene lactone, a class of natural products characterized by a 15-carbon skeleton and a lactone ring. These molecules are often rich in carbon and hydrogen with limited polar functional groups, making them hydrophobic and thus poorly soluble in aqueous media.
Q2: Can I dissolve this compound directly in my cell culture medium?
A2: It is not recommended. Direct addition of solid this compound to aqueous media like cell culture medium will likely result in very poor dissolution and inaccurate concentrations in your experiment. A concentrated stock solution in an organic solvent like DMSO should be prepared first.
Q3: What is the maximum recommended concentration of DMSO in my final in vitro assay?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Q4: I am still observing precipitation even after using a co-solvent system. What should I do?
A4: If precipitation persists, consider the following:
-
Lower the final concentration: The desired concentration of this compound may be above its solubility limit in the chosen system. Try working with a lower concentration.
-
Re-evaluate the solvent system: The ratios of the components in the co-solvent system may need optimization. For example, slightly increasing the proportion of PEG300 or Tween-80 might help.
-
Check for compound stability: Although less common, the compound could be degrading. Ensure proper storage and handling of both the solid compound and stock solutions.
Q5: For in vivo studies, which formulation is recommended?
A5: For in vivo applications, formulations that are biocompatible and have been previously documented are preferable. A common approach for lipophilic compounds is to use a mixture of DMSO, PEG300, and Tween-80 in saline. Another option is a formulation with corn oil. The choice of vehicle will depend on the route of administration and the specific experimental model.
Quantitative Data: Solubility Formulations
The following table summarizes documented solvent systems for achieving clear solutions of this compound.
| Protocol | Solvent System Components | Achieved Concentration | Solution Appearance | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.97 mM) | Clear | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.97 mM) | Clear | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.97 mM) | Clear | |
| 4 | DMSO | 100 mg/mL (238.98 mM) | Requires ultrasonic |
Experimental Protocols
Protocol for Preparing a 2.5 mg/mL this compound Solution using a Co-Solvent System (based on Protocol 1):
-
Prepare a concentrated stock of this compound in DMSO. For example, dissolve 25 mg of this compound in 250 µL of DMSO to get a 100 mg/mL stock solution.
-
In a sterile microcentrifuge tube, add the following in order, ensuring complete mixing after each addition:
-
100 µL of the 100 mg/mL this compound in DMSO stock.
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400 µL of PEG300.
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50 µL of Tween-80.
-
450 µL of saline.
-
-
Vortex the final solution thoroughly. The resulting 1 mL solution will have a final this compound concentration of 10 mg/mL. This can be further diluted in the appropriate aqueous buffer or medium for your experiment. Correction based on calculation: The original source protocol aims for a final formulation, not a stock solution. The protocol above has been adjusted for clarity in creating a stock for further dilution. A direct application of the referenced protocol would be to take a smaller volume of a more concentrated DMSO stock and add the other components to reach the final desired concentration and volume.
Signaling Pathways
This compound and its analogs have been shown to modulate several signaling pathways, which may be relevant to its biological activity. Understanding these pathways can be crucial for experimental design and data interpretation.
Caption: Simplified signaling pathways modulated by this compound and its analogs.
This compound has been reported to induce apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway. Additionally, the related compound Eupalinolide A has been shown to target the AMPK/mTOR/SCD1 signaling pathway, leading to ferroptosis and apoptosis in non-small cell lung cancer.
References
Technical Support Center: Optimizing Eupalinolide O for Maximum Apoptotic Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Eupalinolide O to achieve the maximum apoptotic effect in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC.[1][2] It has demonstrated significant anticancer activity by inducing apoptosis (programmed cell death) in various cancer cell lines, including human breast cancer.[1][3] The apoptotic effect of this compound is mediated through multiple signaling pathways. It has been shown to induce apoptosis in a caspase-dependent manner, meaning it activates caspase enzymes that are central to the apoptotic process.[1] Furthermore, this compound can suppress the Akt signaling pathway, which is a major anti-apoptotic pathway often overactive in cancer cells. It is also associated with the loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. Some studies also indicate its role in modulating Reactive Oxygen Species (ROS) generation and the p38 MAPK signaling pathway to induce apoptosis in triple-negative breast cancer cells.
Q2: What is a typical effective concentration range for this compound to induce apoptosis?
The effective concentration of this compound can vary depending on the cancer cell line and the duration of treatment. For instance, in MDA-MB-468 human breast cancer cells, a concentration of 8 μM resulted in 65.01% apoptotic cells after 24 hours. In triple-negative breast cancer (TNBC) cells, concentrations of 5 μM and 10 μM were shown to downregulate the mitochondrial membrane potential and enhance the expression of caspase-3. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with this compound?
The incubation time is a critical factor. Studies have shown that this compound induces cytotoxicity in a time-dependent manner. Experiments are often conducted over 24, 48, and 72-hour time points to determine the optimal duration for inducing apoptosis without causing excessive necrosis. A time-course experiment is recommended to identify the ideal treatment window for your experimental setup.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and their observed apoptotic effects in different breast cancer cell lines.
| Cell Line | Concentration (μM) | Treatment Duration | Apoptotic Effect | Reference |
| MDA-MB-468 | 8 | 24 hours | 65.01% of cells underwent apoptosis. | |
| MDA-MB-231 & MDA-MB-453 (TNBC) | 5 | Not specified | Significant downregulation of mitochondrial membrane potential. | |
| MDA-MB-231 & MDA-MB-453 (TNBC) | 10 | Not specified | Significant downregulation of mitochondrial membrane potential and upregulation of caspase-3, PARP, and caspase-9 mRNA. | |
| MDA-MB-468 | IC50 at 72 hours | 72 hours | 1.04 μM |
Experimental Protocols
Detailed Methodology for Determining Optimal this compound Concentration for Apoptosis Induction
This protocol outlines the key steps for identifying the optimal concentration of this compound to induce maximum apoptosis in a cancer cell line of interest.
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Cell Culture and Seeding:
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Culture your chosen cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
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Seed the cells into 96-well plates for cell viability assays (e.g., MTT) and larger plates (e.g., 6-well or 12-well) for apoptosis assays (e.g., Annexin V/PI staining).
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Allow the cells to adhere and reach approximately 70-80% confluency before treatment.
-
-
This compound Treatment (Dose-Response and Time-Course):
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Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
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Prepare a series of dilutions of this compound in the cell culture medium. A suggested starting range is 0, 1, 2.5, 5, 10, 20, and 40 μM.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
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Incubate the cells for different time points, for example, 24, 48, and 72 hours.
-
-
Assessment of Cell Viability (MTT Assay):
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Following the treatment period, add MTT solution to each well of the 96-well plate and incubate for 3-4 hours.
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Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. This will help determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Assessment of Apoptosis (Annexin V-FITC/PI Staining by Flow Cytometry):
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After treatment in the larger plates, collect both the adherent and floating cells.
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Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).
-
-
Data Analysis:
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From the MTT assay, plot a dose-response curve to determine the IC50 value at each time point.
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From the flow cytometry data, quantify the percentage of apoptotic cells for each this compound concentration and time point.
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The optimal concentration will be the one that induces a high percentage of apoptosis with a minimal percentage of necrosis.
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Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptotic effect observed | Insufficient Concentration or Duration: The concentration of this compound may be too low, or the treatment time may be too short. | Increase the concentration of this compound and/or extend the incubation period based on your initial dose-response and time-course experiments. |
| Cell Line Resistance: The chosen cell line may be resistant to this compound-induced apoptosis. | Consider using a different cell line or investigating the molecular mechanisms of resistance in your current cell line. | |
| Reagent Issues: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (e.g., protected from light, at the recommended temperature). | |
| High levels of necrosis observed | Excessive Concentration or Duration: The concentration of this compound may be too high, or the treatment time too long, leading to cell death via necrosis instead of apoptosis. | Reduce the concentration of this compound and/or shorten the incubation time. Aim for a balance that maximizes apoptosis while minimizing necrosis. |
| Harsh Experimental Conditions: Rough handling of cells during harvesting or staining can cause membrane damage, leading to false-positive PI staining. | Handle cells gently. Use a non-enzymatic cell dissociation solution if necessary. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency at the time of treatment, or media composition can affect results. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency for all experiments. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| High background in flow cytometry | Improper Compensation: Incorrect compensation settings can lead to spectral overlap between the FITC and PI channels. | Use single-stained controls (Annexin V-FITC only and PI only) to set the correct compensation on the flow cytometer. |
| Cell Debris: The presence of cell debris can increase background noise. | Consider using a cell strainer to remove clumps and debris before analysis. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eupalinolide O Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Eupalinolide O, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in cancer cells?
A1: this compound, a sesquiterpene lactone, primarily induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2] Its cytotoxic effects are mediated through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways, including the suppression of the Akt pathway and regulation of the p38 MAPK pathway.[1][3][4] Studies on similar compounds, like Eupalinolide J, also point to the inhibition of the STAT3 signaling pathway.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not yet extensively documented, based on its known mechanism of action and common cancer drug resistance patterns, several possibilities can be hypothesized:
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Alterations in Target Pathways: Changes in the Akt/p38 MAPK or STAT3 signaling pathways that prevent this compound from effectively modulating their activity.
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Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2 family members, can counteract the pro-apoptotic signals induced by this compound.
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Enhanced Antioxidant Capacity: Cancer cells may adapt by upregulating their intrinsic antioxidant systems to neutralize the increased ROS levels generated by this compound.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or XTT) and calculating the IC50 (half-maximal inhibitory concentration). A significant increase in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed in Response to this compound Treatment
Question: My cell viability assay (e.g., MTT, XTT) shows a diminished cytotoxic effect of this compound compared to initial experiments. What could be the cause and how can I troubleshoot this?
Answer:
This issue could stem from several factors, ranging from experimental variability to the development of true cellular resistance.
Troubleshooting Steps & Potential Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Experimental Error | Verify the concentration and integrity of your this compound stock solution. Ensure accurate cell seeding density and consistent incubation times. | Consistent and reproducible dose-response curves. |
| Cell Line Instability | Perform routine cell line authentication and mycoplasma testing. | Healthy, uncontaminated cells that exhibit predictable growth and response. |
| Development of Resistance | Compare the IC50 value of your current cell line with that of an early-passage, parental cell line. | A significant rightward shift in the dose-response curve and a higher IC50 value in the suspected resistant cells. |
Issue 2: Reduced Apoptosis Detected by Flow Cytometry
Question: My Annexin V/PI staining shows a lower percentage of apoptotic cells after this compound treatment than previously observed. What should I investigate?
Answer:
A decrease in apoptosis could indicate the activation of pro-survival pathways in your cells.
Troubleshooting Steps & Potential Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of Anti-Apoptotic Proteins | Perform a western blot to analyze the expression levels of key anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 in both sensitive and suspected resistant cells. | Increased expression of anti-apoptotic proteins in the resistant cell line. |
| Altered Signaling Pathways | Use western blotting to examine the phosphorylation status and total protein levels of key components of the Akt and p38 MAPK pathways (e.g., p-Akt, Akt, p-p38, p38) and the STAT3 pathway (p-STAT3, STAT3). | Altered phosphorylation patterns in resistant cells, suggesting pathway reactivation or compensation. |
| Reduced ROS Levels | Measure intracellular ROS levels using a fluorescent probe (e.g., DCFDA) via flow cytometry or a plate reader. | Lower ROS induction in resistant cells compared to sensitive cells upon this compound treatment. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.
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MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Signaling Pathway Analysis
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Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, followed by incubation with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-p38, p38, p-STAT3, STAT3, Bcl-2) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound Mechanism of Action
Caption: Hypothesized Resistance to this compound
Caption: Troubleshooting Workflow for Resistance
References
improving the bioavailability of Eupalinolide O for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Eupalinolide O. Our goal is to help you overcome common challenges related to the bioavailability and administration of this compound in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported bioavailability of this compound?
Currently, there is limited publicly available data on the oral bioavailability of this compound. Many preclinical in vivo studies have utilized intraperitoneal or intravenous injections to assess its efficacy, which bypasses the gastrointestinal absorption process. The compound's classification as a sesquiterpene lactone suggests it may have poor aqueous solubility, a common factor that can limit oral bioavailability.[1]
Q2: I'm having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents?
This compound is known to have low solubility in aqueous solutions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions.[2] However, for in vivo administration, the concentration of DMSO should be minimized. Several solvent systems have been reported to successfully dissolve this compound for in vivo use.[2] If you encounter precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[2]
Q3: What are some general strategies to improve the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of compounds with low aqueous solubility.[3] These methods aim to improve the dissolution rate and/or the permeability of the drug. Common approaches include:
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Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can enhance the dissolution rate.
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Lipid-Based Delivery Systems: Formulating the compound in lipid carriers can improve absorption through the gastrointestinal tract and may help bypass first-pass metabolism via lymphatic transport.
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Amorphous Solid Dispersions: Creating a dispersion of the drug in a polymer matrix can maintain it in a higher energy, more soluble amorphous state.
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Use of Surfactants and Co-solvents: These agents can help to solubilize the drug in aqueous media.
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Complexation: Encapsulating the drug within molecules like cyclodextrins can increase its solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous vehicle. | Low aqueous solubility of this compound. | - Minimize the final DMSO concentration in your formulation. - Consider using a co-solvent system. Pre-formulated solvent systems are available that have been shown to be effective for this compound. |
| Inconsistent results between experimental animals. | Poor and variable absorption of this compound from the administration site (e.g., intraperitoneal space or gastrointestinal tract). | - Ensure complete dissolution of this compound in your vehicle before administration. - Consider alternative formulation strategies to improve solubility and absorption, such as lipid-based formulations or nanosuspensions. |
| Low plasma concentrations of this compound after oral administration. | - Poor dissolution in the gastrointestinal tract. - Low permeability across the intestinal wall. - Significant first-pass metabolism. | - Employ bioavailability-enhancing formulation strategies such as particle size reduction, lipid-based delivery systems, or amorphous solid dispersions. - Co-administration with absorption enhancers could be explored, but requires careful validation. |
| Observed toxicity or adverse effects in animals. | Vehicle toxicity, particularly at high concentrations of organic solvents like DMSO. | - Reduce the concentration of the organic solvent in the final formulation. - Refer to established protocols for safe concentrations of common excipients in your animal model. - Consider alternative, less toxic formulation approaches. |
Experimental Protocols & Data
Formulation Protocols for In Vivo Administration of this compound
The following table summarizes published solvent systems for dissolving this compound for in vivo studies, achieving a concentration of at least 2.5 mg/mL.
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Note: SBE-β-CD stands for Sulfobutylether-β-cyclodextrin.
Visualized Workflows and Pathways
Experimental Workflow for In Vivo Efficacy Study
Caption: A general experimental workflow for an in vivo xenograft study investigating the anti-cancer effects of this compound.
Signaling Pathways Modulated by Eupalinolides
References
minimizing off-target effects of Eupalinolide O in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Eupalinolide O.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a sesquiterpene lactone that has been shown to exhibit anti-cancer properties, particularly in triple-negative breast cancer (TNBC) cells.[1][2] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] This is achieved through the modulation of specific signaling pathways, including the generation of reactive oxygen species (ROS) and regulation of the Akt/p38 MAPK signaling pathway.[1]
Q2: What are the potential off-target effects of this compound and other sesquiterpene lactones?
While specific off-target proteins for this compound have not been extensively profiled in publicly available literature, the chemical class of sesquiterpene lactones is known to have a range of biological activities due to their alkylating capabilities. This reactivity can lead to interactions with proteins other than the intended target. Potential off-target effects of sesquiterpene lactones can include generalized toxicity, such as contact dermatitis and genotoxicity, through mechanisms like oxidative DNA damage. In a targeted experimental context, off-target effects could manifest as unexpected phenotypic changes, cellular stress responses, or modulation of signaling pathways unrelated to the intended anti-cancer mechanism.
Q3: How can I proactively minimize off-target effects in my experimental design?
Minimizing off-target effects starts with careful experimental design. Here are several strategies:
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Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.
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Include Control Compounds: Use a structurally related but biologically inactive analog of this compound, if available, as a negative control. This helps to distinguish effects specific to the active compound from those related to the chemical scaffold.
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Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target of this compound. If the experimental phenotype is rescued or mimicked by genetic perturbation of the target, it provides strong evidence for on-target activity.
Q4: What experimental methods can I use to identify potential off-target interactions of this compound?
Several unbiased and targeted experimental approaches can be used to identify off-target proteins:
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Kinase Selectivity Profiling: Since many signaling pathways involve kinases, profiling this compound against a large panel of kinases can identify unintended interactions. This is particularly relevant as this compound is known to modulate the Akt/p38 MAPK pathway.
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Cellular Thermal Shift Assay (CETSA): This method assesses direct binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability. A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction.
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Chemical Proteomics: This approach uses a modified version of the compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, potentially indicating off-target effects.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Compound instability, off-target effects varying with cell state. | 1. Verify Compound Integrity: Confirm the stability of your this compound stock solution.2. Standardize Cell Culture Conditions: Ensure consistent cell passage number, density, and growth phase.3. Perform Dose-Response Curve: Run a full dose-response curve in every experiment to monitor for shifts in potency. |
| Unexpected or paradoxical cellular phenotype | Engagement of an off-target protein leading to a confounding biological response. | 1. Conduct a Literature Search: Investigate if the observed phenotype has been linked to other signaling pathways.2. Use Orthogonal Assays: Confirm the phenotype with a different experimental method.3. Perform Off-Target Identification: Consider using methods like CETSA or kinase profiling to identify unexpected binders. |
| High levels of cellular toxicity at low concentrations | Off-target effects on essential cellular machinery. | 1. Compare with a Positive Control: Benchmark the toxicity against a well-characterized compound with a similar mechanism of action.2. Assess General Cytotoxicity Markers: Measure markers of apoptosis and necrosis at various time points.3. Evaluate Mitochondrial Health: Since this compound affects ROS, assess mitochondrial membrane potential and function. |
| Discrepancy between in vitro and cellular activity | Poor cell permeability, rapid metabolism, or engagement of cellular off-targets not present in a biochemical assay. | 1. Assess Cell Permeability: Use analytical methods to measure the intracellular concentration of this compound.2. Evaluate Compound Stability in Media: Check for degradation of the compound in your cell culture medium over time.3. Perform a Cellular Target Engagement Assay: Use CETSA to confirm that this compound is binding to its intended target in cells. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target interactions.
Methodology:
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Compound Preparation:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
-
Assay Plate Preparation:
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Use a 384-well plate format for high-throughput screening.
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In each well, add the specific recombinant kinase, its corresponding substrate, and ATP. Commercially available kinase profiling services and kits provide pre-formatted plates.
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Compound Addition:
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Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be kept below 0.5%.
-
-
Kinase Reaction and Detection:
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
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Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
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Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.
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Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a target protein in intact cells.
Methodology:
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Cell Culture and Treatment:
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Culture cells to approximately 80% confluency.
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Treat the cells with either this compound at the desired concentration or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
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Cell Harvesting and Thermal Challenge:
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Harvest the cells and wash them with PBS.
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Resuspend the cells in PBS containing protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include a non-heated control.
-
-
Cell Lysis and Lysate Clarification:
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Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 25°C).
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
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Carefully collect the supernatant, which contains the soluble protein fraction.
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Determine the protein concentration of each sample.
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Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
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Quantify the band intensities from the Western blot.
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Plot the normalized band intensity against the temperature for both the vehicle- and this compound-treated samples to generate melting curves.
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A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Eupalinolide O degradation issues and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation issues and storage of Eupalinolide O.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For stock solutions, the following conditions are recommended:
| Storage Temperature | Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light. |
| -20°C | Up to 1 month | Protect from light. |
Data sourced from commercially available product information.
It is also advisable to minimize the number of freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended to preserve the integrity of the compound.
Q2: What are the main factors that can cause this compound degradation?
A2: this compound, being a sesquiterpene lactone, is susceptible to degradation under certain conditions. The primary factors include:
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pH: this compound is more stable in acidic to neutral conditions (pH 5.5-7.0). Basic conditions (pH > 7.4) can lead to the hydrolysis of the lactone ring and other ester functionalities.
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to handle and store this compound at controlled room temperature for short periods and refrigerated or frozen for long-term storage.
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Light: Exposure to UV light can cause photodegradation. Always store this compound solutions in amber vials or protect them from light.
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Oxidizing agents: The presence of oxidizing agents may lead to the modification of the chemical structure.
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Solvent: The choice of solvent can impact stability. While DMSO is a common solvent, the presence of water in DMSO can facilitate hydrolysis over time.
Q3: I am seeing a loss of biological activity in my experiments with this compound. Could this be due to degradation?
A3: Yes, a loss of biological activity is a strong indicator of this compound degradation. The α-methylene-γ-lactone moiety, which is often crucial for the biological activity of sesquiterpene lactones, is susceptible to modification under improper storage or experimental conditions. Hydrolysis of the lactone ring or other ester groups can lead to a significant decrease or complete loss of its therapeutic effects, such as the induction of apoptosis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent biological activity | Degradation of this compound due to improper storage or handling. | 1. Verify Storage: Ensure this compound stock solutions are stored at the recommended temperature and protected from light. 2. Fresh Preparations: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 3. pH of Media: Check the pH of your cell culture media or buffer. If it is alkaline, consider adjusting it or minimizing the incubation time. 4. Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. |
| Precipitate forms in the stock solution upon thawing | Poor solubility or degradation product formation. | 1. Solvent Choice: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Ensure the concentration is within the solubility limit. 2. Gentle Warming: Gently warm the solution to 37°C to see if the precipitate redissolves. Do not overheat. 3. Centrifugation: If warming does not work, centrifuge the vial and use the supernatant. Note that the actual concentration may be lower than calculated. 4. Prepare Fresh Stock: If precipitation persists, it is best to prepare a fresh stock solution. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | 1. Run a Blank: Analyze the solvent blank to rule out solvent-related impurities. 2. Analyze a Fresh Sample: Prepare and immediately analyze a fresh solution of this compound to use as a reference. 3. Forced Degradation: To confirm if the unexpected peaks are degradation products, perform a forced degradation study on a small sample (see Experimental Protocols section). This can help in identifying the retention times of potential degradants. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
Objective: To generate degradation products of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
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This compound
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Methanol (B129727) (HPLC grade)
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (0.1 N)
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Sodium hydroxide (B78521) (0.1 N)
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Hydrogen peroxide (3%)
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HPLC system with a UV detector
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C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
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pH meter
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Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 2 hours. Neutralize with 0.1 N NaOH.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl.
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Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep at 60°C for 2 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.
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Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
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After the specified stress period, dilute the samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
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Analyze all samples by HPLC. A suitable starting HPLC method could be:
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Mobile Phase: A gradient of acetonitrile and water.
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Column: C18 reverse-phase column.
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Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
-
Data Analysis:
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Compare the chromatograms of the stressed samples with that of an unstressed control sample.
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Identify the peaks of the degradation products.
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Calculate the percentage of degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Impact of degradation on this compound's signaling pathway.
addressing variability in Eupalinolide O experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results involving Eupalinolide O. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC.[1][2] Its primary anti-cancer activity involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, particularly in the G2/M phase, in cancer cells.[1][2]
Q2: Which signaling pathways are modulated by this compound?
This compound has been shown to modulate several key signaling pathways in cancer cells. Notably, it can induce apoptosis by increasing the generation of reactive oxygen species (ROS) and modulating the Akt/p38 MAPK signaling pathway.[3] It has also been observed to suppress the Akt pathway, which is crucial for cell proliferation and survival.
Q3: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Variability in IC50 values can arise from several factors:
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Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent and low passage number for experiments. Genetic drift in cell lines over time can alter their sensitivity to treatment.
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This compound Stock Solution: this compound stability in solution over time can be a factor. Prepare fresh stock solutions in DMSO and store them appropriately, avoiding repeated freeze-thaw cycles.
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Cell Seeding Density: The initial number of cells seeded can influence the calculated IC50. Maintain a consistent seeding density across all experiments.
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Assay Incubation Time: The duration of drug exposure can significantly impact cell viability. Adhere strictly to the incubation times outlined in your protocol.
Q4: My apoptosis assay results are not consistent. What could be the cause?
Inconsistent apoptosis results can be due to:
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Timing of Analysis: The window for detecting early versus late apoptosis is critical. Ensure you are analyzing the cells at a consistent time point post-treatment.
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Reagent Quality: The quality of Annexin V/Propidium Iodide staining reagents can affect results. Use high-quality reagents and perform appropriate controls.
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Cell Handling: Over-trypsinization or harsh centrifugation can damage cells and lead to false-positive results for apoptosis. Handle cells gently throughout the procedure.
Troubleshooting Guides
Issue 1: Low or No Induction of Apoptosis
| Potential Cause | Recommended Solution |
| Sub-optimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal duration of this compound treatment for observing apoptosis. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different, more sensitive cell line as a positive control. |
| Inactive Compound | Verify the purity and activity of your this compound compound. If possible, obtain a new batch from a reputable supplier. |
Issue 2: Inconsistent Western Blot Results for Signaling Proteins
| Potential Cause | Recommended Solution |
| Variability in Protein Extraction | Ensure complete cell lysis and consistent protein extraction by using a standardized lysis buffer and protocol. Quantify protein concentration accurately before loading. |
| Antibody Performance | Use validated antibodies specific to your target proteins. Optimize antibody concentrations and incubation times. Include positive and negative controls. |
| Phosphoprotein Degradation | If analyzing phosphorylated proteins (e.g., p-Akt, p-p38), use phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Loading Inconsistencies | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading. |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Plate cells at a density of 2 x 10³ cells/well in a 96-well plate and incubate for 24 hours.
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Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
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MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
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Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
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Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
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Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
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Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk for 2 hours at room temperature.
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Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Eupalinolide O Dosage for Long-Term Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the dosage of Eupalinolide O for long-term animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting dose for a long-term this compound study in rodents?
A1: Based on available short-term in vivo data, daily oral doses of 15 mg/kg and 30 mg/kg have been used in mice for 20 days without reported mortality. For a long-term study (e.g., 28 or 90 days), it is recommended to initiate a dose-range finding study starting with doses at and below this range to determine the Maximum Tolerated Dose (MTD).
Q2: How should this compound be formulated for oral gavage?
A2: this compound is a sesquiterpene lactone and is expected to have poor water solubility. A common strategy for such compounds is to create a suspension or solution in a vehicle that enhances solubility and stability. A recommended starting point is a suspension in 0.5% to 1% carboxymethylcellulose (CMC) in sterile water. Alternatively, a solution in a mixture of polyethylene (B3416737) glycol (e.g., PEG400) and water, or corn oil can be considered. It is crucial to assess the stability of the formulation over the intended period of use.
Q3: What are the critical parameters to monitor during a long-term this compound study?
A3: Daily clinical observations are crucial. Key parameters include body weight (at least weekly), food and water consumption, clinical signs of toxicity (e.g., changes in posture, activity, breathing, and fur appearance), and any signs of gastrointestinal distress. For longer studies, periodic hematology and clinical chemistry are recommended to monitor for organ toxicity.
Q4: What potential adverse effects should I watch for with this compound administration?
A4: Sesquiterpene lactones, as a class, can be associated with gastrointestinal irritation and potential for allergic contact dermatitis, although the latter is less relevant for oral gavage studies.[1][2][3] In animal studies, signs of toxicity could include weight loss, lethargy, ruffled fur, and diarrhea. It is also important to monitor for any signs of neurotoxicity or immunotoxicity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | - Poor solubility in the chosen vehicle.- Incorrect preparation method.- Temperature fluctuations. | - Perform solubility tests with different vehicles (e.g., 0.5% CMC, 1% CMC, PEG400/water, corn oil).- Ensure proper mixing and homogenization (e.g., sonication) during preparation.- Prepare fresh formulations daily if stability is a concern. |
| Animal distress or mortality after oral gavage | - Incorrect gavage technique (e.g., esophageal or tracheal perforation).- Formulation is irritating or toxic.- Dose is too high. | - Ensure personnel are properly trained in oral gavage techniques.[4]- Administer a vehicle-only control to rule out vehicle toxicity.- Reduce the dose or the volume administered. The maximum recommended gavage volume for mice is 10 mL/kg.- Consider alternative, less stressful dosing methods if possible. |
| High variability in animal response | - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability among animals. | - Standardize the formulation preparation protocol.- Ensure accurate dose calculation based on the most recent body weight.- Increase the number of animals per group to improve statistical power. |
| No observable effect at the tested doses | - Dose is too low.- Poor oral bioavailability. | - Conduct a pilot dose-escalation study to identify a pharmacologically active dose.- Analyze plasma concentrations of this compound to assess its pharmacokinetic profile. |
| Unexpected weight loss in treated animals | - Compound-related toxicity.- Reduced food/water intake due to unpalatability or malaise.- Gastrointestinal irritation. | - Reduce the dose.- Monitor food and water consumption carefully.- Perform histopathological analysis of the gastrointestinal tract at the end of the study. |
Data Presentation
Table 1: Summary of In Vivo Doses for this compound from a 20-Day Study
| Parameter | Low Dose Group | High Dose Group | Control Group | Reference |
| Dose | 15 mg/kg/day | 30 mg/kg/day | Saline | |
| Route of Administration | Oral Gavage | Oral Gavage | Oral Gavage | |
| Duration | 20 days | 20 days | 20 days | |
| Animal Model | Nude mice with TNBC xenografts | Nude mice with TNBC xenografts | Nude mice with TNBC xenografts | |
| Observed Effects | Inhibition of tumor growth | Significant inhibition of tumor growth | - |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound
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Animal Model: Use the same rodent species and strain as planned for the long-term study (e.g., C57BL/6 mice or Sprague-Dawley rats), 6-8 weeks old.
-
Group Allocation: Assign at least 3-5 animals per dose group. Include a vehicle control group.
-
Dose Selection: Based on existing data, start with doses of 10, 20, 40, and 80 mg/kg. Doses should be escalated or de-escalated in subsequent cohorts based on observed toxicity.
-
Formulation: Prepare this compound as a suspension in 0.5% CMC in sterile water.
-
Administration: Administer the assigned dose via oral gavage daily for 7 to 14 days.
-
Monitoring:
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Record clinical signs of toxicity twice daily.
-
Measure body weight daily.
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At the end of the study, collect blood for hematology and clinical chemistry analysis.
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Perform gross necropsy on all animals.
-
-
MTD Definition: The MTD is the highest dose that does not cause mortality or significant signs of toxicity (e.g., >10-15% body weight loss) and does not produce overt signs of distress.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study of this compound
This protocol is based on OECD Test Guideline 407.
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Animal Model: Use a rodent species (preferably rats), with at least 5 animals of each sex per group.
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Dose Levels: Use at least three dose levels (low, mid, high) and a concurrent control group. The high dose should be selected to induce some toxic effects but not mortality, often based on the MTD. The low dose should not induce any adverse effects (No-Observed-Adverse-Effect Level or NOAEL).
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Formulation and Administration: Administer this compound in a suitable vehicle daily via oral gavage for 28 days.
-
Observations:
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Conduct detailed clinical observations daily.
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Measure body weight and food/water consumption weekly.
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Perform ophthalmoscopic examination before and at the end of the study.
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At the end of the study, collect blood for hematology and clinical biochemistry.
-
-
Pathology:
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Perform a full gross necropsy on all animals.
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Collect and preserve organs and tissues for histopathological examination.
-
Mandatory Visualization
References
- 1. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Eupalinolide O-induced ROS measurement
Welcome to the technical support center for Eupalinolide O-induced Reactive Oxygen Species (ROS) measurement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide standardized protocols for consistent and reliable results.
Frequently Asked Questions (FAQs) for ROS Measurement
This section addresses common problems encountered during the measurement of ROS induced by this compound, primarily using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.
| Issue | Question | Possible Cause & Solution |
| High Background Fluorescence | Why is my baseline fluorescence high in control (untreated) cells? | 1. Auto-oxidation of the DCFH-DA probe: The probe can oxidize spontaneously, especially when exposed to light. Prepare the DCFH-DA working solution fresh and protect it from light at all times by wrapping tubes and plates in aluminum foil.[1][2] 2. High Probe Concentration: An excessively high concentration of DCFH-DA can lead to increased background. Optimize the probe concentration, typically in the range of 5-25 µM.[1][3] 3. Serum and Phenol (B47542) Red in Media: Components in the culture medium like serum and phenol red can increase background fluorescence. Perform the assay in serum-free, phenol red-free media or a balanced salt solution like HBSS.[4] 4. Incomplete Removal of Extracellular Probe: Residual extracellular probe can be hydrolyzed and oxidized, contributing to background. Ensure thorough washing (at least twice) with warm PBS or HBSS after loading the cells with DCFH-DA. |
| Weak or No Signal | Why am I not detecting an increase in ROS after this compound treatment? | 1. Suboptimal Probe Concentration or Incubation Time: The concentration of DCFH-DA or the incubation time may be insufficient. Optimize both parameters; a typical incubation time is 30-60 minutes. 2. Timing of Probe Addition and Treatment: For detecting a rapid burst of ROS, the probe should be loaded before adding this compound. 3. Low Cell Density: Too few cells will result in a weak signal. Seed cells to achieve 70-80% confluency on the day of the experiment. 4. Inactive this compound: Ensure the compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Inconsistent Results | Why do my results vary significantly between experiments or even between replicates? | 1. Variation in Cell Density: Differences in cell number per well can lead to variability. Ensure consistent cell seeding and confluency across all wells and plates. 2. Inconsistent Incubation Times: Standardize all incubation times for probe loading and this compound treatment. 3. Cell Health and Passage Number: The metabolic state of cells affects ROS production. Use cells of a consistent passage number and ensure they are healthy and in the logarithmic growth phase. 4. Probe Leakage: The deacetylated DCFH probe can leak from cells over time. Consider using a probe with better cellular retention, such as CM-H2DCFDA, or minimize the time between treatment and measurement. 5. Photobleaching: Exposure to light during microscopy can quench the fluorescent signal. Minimize light exposure and use an anti-fade mounting medium if applicable. |
| Assay Interference | Could this compound be interfering with the DCFH-DA assay itself? | 1. Autofluorescence of the Compound: this compound might be fluorescent at the same wavelengths as DCF. Run a control with the compound in cell-free media to check for autofluorescence. 2. Direct Oxidation of the Probe: The compound could directly oxidize DCFH in a cell-free environment. Perform a cell-free experiment by incubating this compound with DCFH-DA to test for direct interaction. |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol details the detection of total intracellular ROS in adherent cells using a fluorescence plate reader or microscope.
Materials:
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2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
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Cell-culture grade Dimethyl Sulfoxide (DMSO)
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Serum-free, phenol red-free cell culture medium (e.g., DMEM) or Hanks' Balanced Salt Solution (HBSS)
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Phosphate-Buffered Saline (PBS)
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This compound
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Positive control (e.g., 100 µM H₂O₂)
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96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density to achieve 70-80% confluency on the day of the experiment.
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Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free, phenol red-free medium.
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Probe Loading: Remove the culture medium from the wells and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
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Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove any excess probe.
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Treatment: Add 100 µL of the desired concentrations of this compound (diluted in serum-free medium) to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., H₂O₂).
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Incubation: Incubate the plate for the desired treatment time (e.g., 1-6 hours) at 37°C, protected from light.
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Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Annexin V-FITC (or another fluorochrome conjugate)
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Propidium Iodide (PI) staining solution
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10X Binding Buffer (100 mM Hepes, pH 7.4; 1.4 M NaCl; 25 mM CaCl₂)
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Phosphate-Buffered Saline (PBS)
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Flow cytometry tubes
Procedure:
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Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis. Include an untreated control.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Washing: Wash the cells once with cold PBS and centrifuge again.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
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Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Protocol 3: Western Blotting for Phosphorylated Akt and p38 MAPK
This protocol outlines the detection of changes in the phosphorylation status of Akt (a survival signal) and p38 MAPK (a stress-response signal) following this compound treatment.
Materials:
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Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membrane
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Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38)
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HRP-conjugated secondary antibody
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Enhanced Chemiluminescence (ECL) substrate
Procedure:
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
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Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
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Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total p38).
Data Presentation
The following table summarizes hypothetical quantitative data from experiments with this compound (EO) in a cancer cell line.
| Parameter | Control | EO (10 µM) | EO (20 µM) | Positive Control |
| ROS Production (Fold Change) | 1.0 | 2.5 | 4.8 | 5.2 (H₂O₂) |
| Apoptosis (%) | 5.2 | 25.8 | 55.3 | 60.1 (Staurosporine) |
| p-Akt / Total Akt (Ratio) | 1.0 | 0.6 | 0.3 | N/A |
| p-p38 / Total p38 (Ratio) | 1.0 | 2.1 | 3.5 | N/A |
Visualizations
References
Technical Support Center: Optimizing Eupalinolide O Incubation Time in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing incubation times for Eupalinolide O in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell viability assay?
A1: For initial cytotoxicity screening of this compound, an incubation period of 24 to 72 hours is a common starting point.[1] Published data on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-453) shows that the half-maximal inhibitory concentration (IC50) of this compound decreases with longer incubation times, indicating a time-dependent cytotoxic effect.[1] For rapidly dividing cell lines, a 24-hour incubation may be sufficient, while slower-growing cells may require 48 to 72 hours or longer to observe a significant effect.
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
A2: this compound induces apoptosis and cell cycle arrest through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2] These are processes that unfold over several hours. Short incubation times (e.g., less than 12 hours) may be sufficient to detect early signaling events, but longer incubation periods (24-72 hours) are generally required to observe the downstream effects on cell viability and apoptosis.[1]
Q3: I am not observing a dose-dependent decrease in cell viability. What could be the issue?
A3: Several factors could contribute to this observation:
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Incubation Time: The incubation period may be too short for this compound to exert its cytotoxic effects. Consider extending the incubation time to 48 or 72 hours.
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Compound Solubility: this compound, like many sesquiterpene lactones, may have limited solubility in aqueous media. Ensure that the compound is fully dissolved in your stock solution (e.g., DMSO) and that it does not precipitate when diluted in culture medium.
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Cell Seeding Density: An inappropriate cell number can affect the results. If the cell density is too high, the compound's effect may be masked. Conversely, if it's too low, the cells may not be healthy or proliferate optimally.
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Cell Line Sensitivity: The cell line you are using may be less sensitive to this compound. Research has shown that its effects can be cell-type specific.
Q4: Should I change the media and re-dose with this compound during a long incubation period (e.g., 72 hours)?
A4: For most standard cell viability assays, it is not common practice to change the media and re-dose with the compound. This can introduce variability into the experiment. The initial dose is typically sufficient to observe an effect over a 72-hour period. However, if you are concerned about compound stability or nutrient depletion in your culture, you may consider a media change, but this should be done consistently across all treatment groups and controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding, edge effects in the plate, pipetting errors, or incomplete solubilization of the assay reagent (e.g., formazan (B1609692) in an MTT assay). | Optimize your cell seeding protocol to ensure a homogenous cell suspension. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. Ensure complete dissolution of the formazan crystals by thorough mixing. |
| Low signal in treated wells, but also in control wells | Insufficient cell number, suboptimal incubation time with the assay reagent, or expired/improperly prepared reagents. | Optimize the initial cell seeding density. Ensure the incubation period with the assay reagent is sufficient for signal development. Check the expiration date and proper storage of your assay reagents. |
| No effect of this compound at expected concentrations | The chosen cell line may be resistant to this compound. The compound may have degraded. | Test a wider range of concentrations. Verify the activity of your this compound stock on a sensitive positive control cell line if available. Consider using a different cell viability assay that measures a different cellular parameter (e.g., ATP levels vs. metabolic activity). |
Quantitative Data
Table 1: IC50 Values of this compound on Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | 24h Incubation (µM) | 48h Incubation (µM) | 72h Incubation (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is a generalized method for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1-20 µM) in culture medium. Remove the existing medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Eupalinolide O: A Comparative Analysis of its Anticancer Efficacy in Triple-Negative Breast Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the validation of Eupalinolide O's anticancer effects in different Triple-Negative Breast Cancer (TNBC) cell lines.
This guide provides a comparative overview of the anticancer properties of this compound, a novel sesquiterpene lactone, with a specific focus on its effects on various Triple-Negative Breast Cancer (TNBC) cell lines. The data presented herein is derived from experimental studies and aims to offer an objective performance comparison, supported by detailed methodologies for key experiments.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of this compound have been evaluated in the human TNBC cell lines MDA-MB-231 and MDA-MB-453. The following tables summarize the key quantitative findings from these studies.
Table 1: Inhibitory Concentration (IC50) of this compound on TNBC Cell Lines
The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells after different incubation periods. A lower IC50 value indicates greater potency.
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
Data sourced from a study by Zhao et al. (2022)[1]
Table 2: Effect of this compound on Colony Formation of TNBC Cell Lines
The clonogenic assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. A reduction in the number of colonies indicates an inhibition of long-term cell survival and proliferation.
| Cell Line | Concentration (µM) | Number of Colonies (Mean ± SD) |
| MDA-MB-231 | 0 | 100.00 ± 8.54 |
| 1 | 76.00 ± 7.00 | |
| 5 | 68.00 ± 6.08 | |
| 10 | 59.67 ± 6.11 | |
| 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | 0 | 100.00 ± 9.29 |
| 1 | 78.33 ± 8.08 | |
| 5 | 71.67 ± 6.66 | |
| 10 | 61.67 ± 5.13 | |
| 20 | 53.00 ± 4.36 |
Data represents the mean number of colonies relative to the control group and is sourced from Zhao et al. (2022)[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in TNBC cells and the general experimental workflow used to validate its anticancer effects.
Caption: General experimental workflow for validating the anticancer effects of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis in TNBC cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: TNBC cells (MDA-MB-231 and MDA-MB-453) are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1]
Clonogenic Assay
-
Cell Seeding: A low density of single cells (e.g., 500 cells/well) is seeded into 6-well plates.
-
Treatment: After 24 hours, the cells are treated with different concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for colony formation (typically 10-14 days), with the medium being changed every 3 days.
-
Colony Staining: The colonies are fixed with methanol (B129727) and stained with a 0.5% crystal violet solution.
-
Colony Counting: The number of colonies containing at least 50 cells is counted. The plating efficiency and surviving fraction are calculated based on the number of colonies in the treated versus control groups.[1]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: TNBC cells are treated with this compound at the desired concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[1]
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
This guide provides a foundational understanding of the anticancer effects of this compound in specific TNBC cell lines. Further research is warranted to explore its efficacy in a broader range of TNBC subtypes and to validate these findings in in vivo models.
References
Comparative Analysis of Eupalinolide O and Eupalinolide J in Cancer Metastasis
A comprehensive guide for researchers on the differential anti-metastatic potential and mechanisms of two promising sesquiterpene lactones.
In the landscape of natural product-derived anticancer agents, Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have emerged as significant contenders. Among these, Eupalinolide O and Eupalinolide J have demonstrated notable cytotoxic and anti-cancer properties. This guide provides a detailed comparative analysis of their effects on cancer metastasis, drawing upon available experimental data to elucidate their mechanisms of action and potential for therapeutic development.
Quantitative Analysis of Anti-Metastatic Activity
While direct comparative studies on the anti-metastatic effects of this compound and Eupalinolide J are limited, existing research provides valuable insights into their individual activities. The following table summarizes key quantitative data from various studies. It is important to note that experimental conditions such as cell lines and treatment durations may vary between studies, warranting cautious interpretation of direct comparisons.
| Parameter | This compound | Eupalinolide J | Cell Line(s) | Reference |
| IC50 (µM) | Not explicitly reported for anti-metastatic assays | 3.74 ± 0.58 (72h) | MDA-MB-231 | [1] |
| 4.30 ± 0.39 (72h) | MDA-MB-468 | [1] | ||
| Inhibition of Cell Migration | Data not available | Significant reduction in wound closure rate at 1.25 and 2.5 µM | U251, MDA-MB-231 | [2][3] |
| Inhibition of Cell Invasion | Data not available | Significant inhibition in transwell assays | U251, MDA-MB-231 | [3] |
| Effect on Metastasis-Related Proteins | Suppresses Akt pathway | Dose-dependent reduction of STAT3, MMP-2, and MMP-9 | MDA-MB-468 (for O), U251, MDA-MB-231 (for J) |
Mechanisms of Action in Cancer Metastasis
This compound and Eupalinolide J appear to exert their anti-cancer effects through distinct signaling pathways, which in turn influence their potential to inhibit metastasis.
This compound: Induction of Apoptosis and Cell Cycle Arrest
Research on this compound has primarily focused on its ability to induce apoptosis and cell cycle arrest in cancer cells. While these are crucial anti-cancer mechanisms, their direct impact on the metastatic cascade is less characterized. The primary mechanism identified is the suppression of the Akt signaling pathway, a key regulator of cell survival and proliferation. By inhibiting Akt, this compound promotes apoptosis, thereby reducing the primary tumor burden which is a prerequisite for metastasis.
References
A Comparative Analysis of Eupalinolide O and Standard Chemotherapy Drugs in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Eupalinolide O, a novel sesquiterpene lactone, with standard-of-care chemotherapy drugs—doxorubicin, paclitaxel, and cisplatin—for the treatment of triple-negative breast cancer (TNBC). The information presented is based on available preclinical experimental data to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Executive Summary
This compound, isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer activity in preclinical models of triple-negative breast cancer.[1][2] Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.[1][3] These effects are mediated through the modulation of key signaling pathways, including the suppression of the Akt pathway and the induction of the ROS-mediated Akt/p38 MAPK pathway.[2] When compared to standard chemotherapy agents such as doxorubicin, paclitaxel, and cisplatin, this compound exhibits comparable in vitro cytotoxicity in the MDA-MB-231 TNBC cell line. In vivo studies also indicate its potential to inhibit tumor growth. This guide will delve into the quantitative efficacy data, detailed experimental methodologies, and the molecular pathways involved.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound and standard chemotherapy drugs in the MDA-MB-231 human TNBC cell line.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference(s) |
| This compound | MDA-MB-231 | 24 | 10.34 | |
| 48 | 5.85 | |||
| 72 | 3.57 | |||
| Doxorubicin | MDA-MB-231 | 48 | ~1.0 - 6.6 | |
| Paclitaxel | MDA-MB-231 | 72 | ~0.037 - 0.3 | |
| Cisplatin | MDA-MB-231 | 48 | ~7.8 - 56.27 | |
| 72 | 30.51 |
Note: IC50 values for standard chemotherapy drugs can vary between studies due to differences in experimental conditions. The ranges provided are indicative of the reported values in the specified cell line.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, provide valuable insights into a drug's potential therapeutic effect in a living organism.
| Compound | Cancer Model | Administration | Key Findings | Reference(s) |
| This compound | MDA-MB-231 Xenograft | Intraperitoneal injection | Suppressed tumor growth and Ki67 expression. | |
| Doxorubicin | MDA-MB-231 Xenograft | Intraperitoneal injection | Moderately inhibited tumor growth. Combination with other agents can enhance efficacy. | |
| Paclitaxel | MDA-MB-231 Xenograft | Intravenous or Intraperitoneal injection | Inhibited tumor growth. | |
| Cisplatin | MDA-MB-231 Xenograft | Intraperitoneal injection | Significantly reduced tumor volume and weight. |
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and the standard chemotherapy drugs in TNBC cells.
References
Eupalinolide O: A Comparative Analysis of its Effects on Akt and p38 MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide O's effects on the critical Akt and p38 MAPK signaling pathways, juxtaposed with other relevant compounds. The information is curated from experimental data to facilitate objective evaluation and inform future research and development in oncology.
Executive Summary
This compound, a sesquiterpene lactone, has demonstrated promising anti-cancer properties by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. This guide focuses on its validated effects on the Akt and p38 mitogen-activated protein kinase (MAPK) pathways, which are frequently dysregulated in cancer. Through a comparative lens, we examine its performance against other Eupalinolide analogues and the established anti-cancer agent, Neratinib (B1684480).
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the bioactivity of this compound and its comparators, focusing on their impact on cell viability and specific signaling proteins.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MDA-MB-231 (TNBC) | MDA-MB-453 (TNBC) | Other Cell Lines | Reference |
| This compound | 5.85 (48h) | 7.06 (48h) | - | [1] |
| Eupalinolide A | - | - | A549 (NSCLC): ~20 (48h), H1299 (NSCLC): ~15 (48h) | |
| Eupalinolide J | IC50 < 10 (72h) | - | U251 (Glioblastoma): ~5 (48h) | |
| Eupafolin | - | - | PC3 (Prostate): ~20 (24h) | [2] |
| Neratinib | - | - | SKBR3 (HER2+ Breast Cancer): 0.002-0.003 | [3] |
TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer. Data is presented as IC50 values in µM for the indicated cell lines and time points.
Table 2: Effects on Akt and p38 MAPK Signaling Pathways
| Compound | Target Cell Line | Effect on p-Akt (Ser473) | Effect on p-p38 MAPK | Reference |
| This compound | MDA-MB-231, MDA-MB-453 | Markedly Decreased | Markedly Increased | [4][5] |
| Eupalinolide A | A549, H1299 | Downregulated (via AMPK/mTOR) | Not a primary target | |
| Eupalinolide J | MDA-MB-231 | Significant Inhibition | Activation | |
| Eupafolin | PC3 | Strongly Inhibited | Not a primary target | |
| Neratinib | SUM190 (HER2+ Breast Cancer) | Significantly Downregulated | Not a primary target |
This table provides a qualitative summary based on Western Blot analyses from the cited studies. "Markedly Decreased/Increased" indicates a strong effect as reported in the source.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound, a typical experimental workflow for its evaluation, and a logical comparison with alternative compounds.
Figure 1: this compound's dual-modulatory effect on Akt and p38 MAPK pathways.
Figure 2: A generalized experimental workflow for evaluating this compound.
References
- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupafolin suppresses prostate cancer by targeting phosphatidylinositol 3-kinase-mediated Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Eupalinolide O-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects of Eupalinolide O on triple-negative breast cancer (TNBC) cells, benchmarked against established chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel. All experimental data is compiled from peer-reviewed studies to facilitate an independent assessment of this compound's potential as a therapeutic agent.
Comparative Efficacy of Apoptosis Induction
The following tables summarize the cytotoxic and apoptotic effects of this compound, Doxorubicin, and Paclitaxel on the human TNBC cell lines MDA-MB-231 and MDA-MB-453.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cell Line | 24h (µM) | 48h (µM) | 72h (µM) | Source |
| This compound | MDA-MB-231 | 10.34 | 5.85 | 3.57 | [1] |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 | [1] | |
| Doxorubicin | MDA-MB-231 | - | 6.602 | - | [2][3] |
| Paclitaxel | MDA-MB-231 | - | 1.0 | - | [4] |
Note: Direct comparison should be made with caution due to potential variations in experimental conditions across different studies.
Table 2: Apoptosis Induction in MDA-MB-231 Cells (48-hour treatment)
This table compares the percentage of apoptotic cells following a 48-hour treatment with each compound.
| Compound | Concentration (µM) | Apoptotic Cells (%) | Source |
| This compound | 5 | ~25% (Early & Late) | |
| 10 | ~40% (Early & Late) | ||
| Doxorubicin | 0.2 | 15% | |
| Paclitaxel | 0.1 | ~20% (Sub-G1) |
Note: The methods for quantifying apoptosis may differ between studies (e.g., Annexin V vs. Sub-G1 population), which should be considered when comparing values.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in TNBC cells through the generation of reactive oxygen species (ROS) and subsequent modulation of the Akt/p38 MAPK signaling pathway. This leads to a decrease in the mitochondrial membrane potential and activation of the intrinsic apoptosis pathway.
Caption: this compound induced apoptosis pathway in TNBC cells.
Experimental Workflows and Protocols
Detailed methodologies for the key experiments cited in the verification of this compound-induced apoptosis are provided below.
Cell Viability Assessment: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-453) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Quantification: Annexin V-FITC/PI Staining
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mitochondrial Membrane Potential (MMP) Assessment: JC-1 Staining
Protocol:
-
Cell Preparation: Treat cells with this compound as described previously.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess stain.
-
Analysis: Analyze the cells using flow cytometry or a fluorescence microscope. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.
Protein Expression Analysis: Western Blotting
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-p38, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Enhanced Apoptotic Effects in MDA-MB-231 Triple-Negative Breast Cancer Cells Through a Synergistic Action of Luteolin and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of ROS in Eupalinolide O-Mediated Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eupalinolide O, a novel sesquiterpene lactone, and the well-established chemotherapeutic agent Doxorubicin. The focus is on their roles in inducing reactive oxygen species (ROS)-mediated cell death, particularly in triple-negative breast cancer (TNBC) cell lines. Experimental data is presented to validate the pivotal role of ROS in the apoptotic mechanisms of this compound.
Comparative Analysis of Cytotoxicity and Apoptosis Induction
This compound has demonstrated significant anticancer activity by inducing apoptosis and cell cycle arrest in breast cancer cells[1]. This effect is intrinsically linked to the generation of ROS. To contextualize its efficacy, we compare its performance with Doxorubicin, a standard chemotherapeutic known to induce ROS-mediated apoptosis. The data presented below is primarily from studies on the MDA-MB-231 human breast cancer cell line.
Table 1: Comparative Efficacy of this compound and Doxorubicin in MDA-MB-231 Cells
| Parameter | This compound | Doxorubicin | Source |
| IC50 (48h) | 5.85 µM | ~1 µM - 6.6 µM | [1],[2][3] |
| Apoptosis Induction | Significant increase in apoptotic cells | Dose-dependent increase in apoptotic cells (e.g., 15% at 200 nM) | [1], |
| ROS Generation | Significant elevation of intracellular ROS | ~2.3-fold increase in ROS levels | , |
| Effect of NAC | (Anticipated to rescue cells from apoptosis) | (Not explicitly found in comparative studies) | N/A |
Note: Data is compiled from multiple sources and experimental conditions may vary.
The Central Role of Reactive Oxygen Species (ROS)
Both this compound and Doxorubicin leverage the generation of ROS to trigger apoptotic pathways. This compound's mechanism in TNBC cells involves the modulation of the Akt/p38 MAPK signaling pathway, which is influenced by elevated ROS levels. Similarly, Doxorubicin's anticancer activity is partly attributed to the generation of free radicals that damage cellular components and initiate apoptosis.
The use of antioxidants like N-acetylcysteine (NAC) can help validate the role of ROS. By scavenging ROS, NAC is expected to attenuate the cytotoxic effects of these compounds, thereby confirming that ROS are key mediators in the induced cell death.
Signaling Pathways of ROS-Mediated Apoptosis
This compound and Doxorubicin, while both utilizing ROS, influence apoptotic signaling through distinct and overlapping pathways.
-
This compound: Induces apoptosis through the intrinsic pathway, characterized by a decrease in the Bcl-2/Bax ratio, disruption of the mitochondrial membrane potential (MMP), and subsequent activation of caspase-9 and caspase-3. This cascade is triggered by the accumulation of intracellular ROS.
-
Doxorubicin: Also engages the intrinsic apoptotic pathway, promoting Bax oligomerization and cytochrome c release, leading to caspase activation. Its mechanism involves DNA intercalation and inhibition of topoisomerase II, which also contributes to cellular stress and ROS production.
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess ROS generation and apoptosis.
Protocol 1: Intracellular ROS Detection using DCFH-DA Assay
This protocol outlines the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a black 96-well plate at a density of 2-3 x 10^4 cells per well and incubate overnight.
-
Cell Treatment: Treat cells with this compound, Doxorubicin, or vehicle control at desired concentrations for the specified time. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).
-
Probe Loading:
-
Prepare a working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-25 µM in pre-warmed, serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, for flow cytometry, detach the cells, resuspend in PBS, and analyze using the appropriate laser and filter settings.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptotic cells by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, Doxorubicin, or vehicle control as described previously.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Workflow for validating ROS-mediated cell death.
Conclusion
The available data strongly supports the role of ROS as a key mediator in this compound-induced apoptosis in TNBC cells. Its mechanism, involving the modulation of the Akt/p38 MAPK pathway and the intrinsic apoptotic cascade, presents a compelling case for its potential as a targeted anticancer agent. While Doxorubicin remains a potent, broad-spectrum chemotherapeutic, this compound's distinct signaling pathway engagement may offer avenues for more specific therapeutic strategies. Further direct comparative studies under identical experimental conditions are warranted to fully elucidate the relative potency and potential synergistic effects of these compounds.
References
Eupalinolide O: A Comparative Analysis of its Effects on Cancerous versus Non-Cancerous Cells
For Immediate Release
A comprehensive review of recent studies indicates that Eupalinolide O, a novel sesquiterpene lactone, exhibits significant preferential cytotoxicity towards cancerous cells while showing minimal impact on non-cancerous cells. This guide synthesizes the available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
This compound has been shown to inhibit the viability and proliferation of triple-negative breast cancer (TNBC) cells but not normal epithelial cells.[1] The primary mechanism of action in cancer cells involves the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[1] Furthermore, in other breast cancer cell lines, this compound has been observed to cause cell cycle arrest at the G2/M phase.
Data Presentation: Quantitative Comparison
The selective cytotoxic effect of this compound is most evident in the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Cell Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Source |
| Cancerous Cells | |||||
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 5.85 | 3.57 | [1] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 7.06 | 3.03 | [1] |
| Non-Cancerous Cells | |||||
| MCF 10A | Normal Human Epithelial Cell Line | Not reported; no significant reduction in viability | Not reported; no significant reduction in viability | Not reported; no significant reduction in viability | [1] |
Data synthesized from a study by Zhao et al. (2022).
In addition to direct cytotoxicity, this compound significantly inhibits the colony-forming ability of TNBC cells in a concentration-dependent manner, an effect not observed in the non-cancerous MCF 10A cell line.
Table 2: Effect of this compound on Colony Formation of TNBC Cells
| Cell Line | Treatment Concentration (µM) | Colony Number (Mean ± SD) |
| MDA-MB-231 | 0 (Control) | Not specified |
| 1 | 76.00 ± 7.00 | |
| 5 | 68.00 ± 6.08 | |
| 10 | 59.67 ± 6.11 | |
| 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | 0 (Control) | Not specified |
| 1 | 78.33 ± 8.08 | |
| 5 | 71.67 ± 6.66 | |
| 10 | 61.67 ± 5.13 | |
| 20 | 53.00 ± 4.36 |
Data from Zhao et al. (2022). The study notes that this compound treatment had no remarkable impact on the colony formation of non-cancerous MCF 10A cells.
Mandatory Visualization
Caption: Experimental workflow for comparing this compound's effects.
References
Eupalinolide Analogs and the Ubiquitin-Dependent Degradation of STAT3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of how Eupalinolide analogs, particularly Eupalinolide J (EJ), induce the ubiquitin-dependent degradation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Persistent activation of STAT3 is a key driver in many cancers, making it a prime target for therapeutic intervention. This document summarizes key experimental findings, presents comparative data where available, and provides detailed experimental protocols to aid in the replication and further investigation of these findings.
Executive Summary
Current research strongly indicates that Eupalinolide J (EJ), a sesquiterpene lactone, effectively promotes the ubiquitin-dependent degradation of STAT3 in cancer cells. This leads to a reduction in STAT3 protein levels, inhibition of STAT3 signaling, and subsequent anti-tumor effects, including the suppression of cancer cell metastasis. While several Eupalinolide analogs have been identified, detailed mechanistic studies on STAT3 degradation have predominantly focused on Eupalinolide J. Therefore, this guide will primarily detail the evidence for EJ's activity, while also highlighting the need for further comparative studies with other analogs such as Eupalinolide A, B, G, H, I, K, and O.
Important Note on a Retracted Publication: A key study in this area, "Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway" by Lou et al. (2019), has been retracted. While some data from this publication may be referenced for historical context, it should be interpreted with caution. This guide prioritizes findings from other non-retracted, peer-reviewed studies.
Data Presentation: Eupalinolide J Activity
The following tables summarize the quantitative data from studies investigating the effects of Eupalinolide J on cancer cells and STAT3.
Table 1: Inhibitory Concentration (IC50) of Eupalinolide J in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 72 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 72 | [1] |
Table 2: Effect of Eupalinolide J on STAT3 Protein Levels and Half-Life
| Cell Line | Treatment | Outcome | Method | Citation |
| U251 | Eupalinolide J | Dose-dependent decrease in STAT3 and p-STAT3 protein levels. | Western Blot | [2] |
| MDA-MB-231 | Eupalinolide J | Dose-dependent decrease in STAT3 and p-STAT3 protein levels. | Western Blot | [2] |
| U251 | Eupalinolide J | Significant decrease in the half-life of the STAT3 protein. | Cycloheximide (B1669411) (CHX) Chase Assay | [2] |
| MDA-MB-231 | Eupalinolide J | Significant decrease in the half-life of the STAT3 protein. | Cycloheximide (CHX) Chase Assay | |
| U251 & MDA-MB-231 | Eupalinolide J + MG132 (Proteasome Inhibitor) | Reversal of Eupalinolide J-induced STAT3 degradation. | Western Blot |
Table 3: Effect of Eupalinolide J on STAT3 Ubiquitination
| Cell Line | Treatment | Outcome | Method | Citation |
| U251 & MDA-MB-231 | Eupalinolide J | Enhanced ubiquitination of STAT3. | Immunoprecipitation followed by Western Blot |
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: STAT3 Ubiquitination Pathway Induced by Eupalinolide J.
Caption: Experimental Workflow for Confirming STAT3 Degradation.
Caption: Logical Flow of Eupalinolide J's Mechanism of Action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate experimental replication and further studies.
Western Blotting for STAT3 and p-STAT3 Levels
Objective: To determine the effect of Eupalinolide J on the total and phosphorylated levels of STAT3 protein.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., U251, MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of Eupalinolide J (e.g., 0, 5, 10, 20 µM) or DMSO as a control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against STAT3, p-STAT3 (Tyr705), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ) and normalize to the loading control.
Cycloheximide (CHX) Chase Assay for STAT3 Half-Life
Objective: To determine if Eupalinolide J affects the stability of the STAT3 protein.
Methodology:
-
Cell Treatment: Treat cancer cells with either Eupalinolide J or DMSO for a predetermined time (e.g., 12 hours).
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium at a final concentration of 50-100 µg/mL.
-
Time-Course Collection: Harvest cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform Western blotting for STAT3 and a loading control as described in Protocol 1.
-
Data Analysis: Quantify the STAT3 band intensity at each time point, normalize to the loading control, and then express it as a percentage of the intensity at time 0. Plot the percentage of remaining STAT3 against time to determine the protein half-life.
Co-Immunoprecipitation (Co-IP) for STAT3 Ubiquitination
Objective: To determine if Eupalinolide J increases the ubiquitination of STAT3.
Methodology:
-
Cell Treatment: Treat cancer cells with Eupalinolide J and the proteasome inhibitor MG132 (to allow for the accumulation of ubiquitinated proteins) for 4-6 hours.
-
Cell Lysis: Lyse the cells in a modified RIPA buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Immunoprecipitation: Incubate the cell lysates with an anti-STAT3 antibody overnight at 4°C with gentle rotation. Add protein A/G agarose (B213101) or magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated STAT3. The membrane can also be probed with an anti-STAT3 antibody to confirm the immunoprecipitation of STAT3.
Discussion and Future Directions
-
Comparative Efficacy of Eupalinolide Analogs: The relative potency of other Eupalinolide analogs (A, B, G, H, I, K, O) in inducing STAT3 degradation is unknown. Structure-activity relationship (SAR) studies are needed to identify the most potent analogs and the key chemical moieties responsible for this activity.
-
Identification of the E3 Ligase: The specific E3 ubiquitin ligase that is recruited or activated by Eupalinolide J to target STAT3 for degradation has not yet been identified. Uncovering this E3 ligase is crucial for a complete understanding of the molecular mechanism and for the potential development of more targeted therapies.
-
In Vivo Efficacy and Pharmacokinetics: While some in vivo data for Eupalinolide J exists, further studies are needed to evaluate its efficacy, safety, and pharmacokinetic profile in various preclinical cancer models.
References
Safety Operating Guide
Navigating the Disposal of Eupalinolide O: A Procedural Guide for Laboratory Professionals
Providing clear, actionable guidance for the safe disposal of specialized chemical compounds is paramount for laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals handling Eupalinolide O, a sesquiterpene lactone, adherence to established protocols is critical due to the potential hazards associated with this class of compounds.
Immediate Safety and Handling Protocol
Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Gloves: Double chemotherapy gloves are recommended to provide maximum protection.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A disposable or dedicated lab coat should be used.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound, like other potent compounds, should be treated as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used.
-
Keep the container securely closed except when adding waste.
-
For liquid waste, it is advisable to use secondary containment to mitigate spills.
-
-
Collection of Waste:
-
Solid Waste: Collect any solid this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes) in the designated solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid waste container. This includes reaction mixtures and solvent rinses.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a puncture-resistant sharps container specifically labeled for chemotherapeutic waste.
-
-
Decontamination of Glassware and Surfaces:
-
Reusable glassware should be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be managed as directed by your institution's EHS guidelines.
-
Wipe down all surfaces that may have come into contact with this compound with an appropriate decontaminating solution. Dispose of the cleaning materials as hazardous waste.
-
-
Storage and Pickup:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Do not accumulate large quantities of waste. Adhere to your institution's limits on hazardous waste storage.
-
Schedule a waste pickup with your institution's EHS department as soon as the container is full or in accordance with their pickup schedule.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for hazardous waste accumulation are provided by regulatory bodies and institutional policies.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage in Lab | Typically no more than 10-55 gallons. | |
| Maximum Acute Hazardous Waste | 1 quart. | |
| Waste Pickup Request | When container is full or at regular intervals. |
Experimental Workflow for Chemical Disposal
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
